molecular formula C7H4ClF3O B1272821 1-Chloro-3-(trifluoromethoxy)benzene CAS No. 772-49-6

1-Chloro-3-(trifluoromethoxy)benzene

Cat. No.: B1272821
CAS No.: 772-49-6
M. Wt: 196.55 g/mol
InChI Key: OLDJEKBXICPMAS-UHFFFAOYSA-N
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Description

1-Chloro-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(trifluoromethoxy)benzene
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InChI

InChI=1S/C7H4ClF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDJEKBXICPMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380447
Record name 1-Chloro-3-(trifluoromethoxy)benzene
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Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-49-6
Record name 1-Chloro-3-(trifluoromethoxy)benzene
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Record name 1-Chloro-3-(trifluoromethoxy)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(trifluoromethoxy)benzene (CAS: 772-49-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-3-(trifluoromethoxy)benzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety and handling protocols, and its significant role in organic synthesis.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. The presence of the trifluoromethoxy group significantly influences its chemical properties, enhancing its electron-withdrawing characteristics and making it more reactive in electrophilic aromatic substitution reactions.[3] This functional group also increases the lipophilicity of molecules, a desirable trait in drug design.[4][5]

PropertyValueSource(s)
CAS Number 772-49-6[6]
Molecular Formula C7H4ClF3O[6][7][8][9][10]
Molecular Weight 196.55 g/mol [1][7][8][9][10]
Appearance Colorless to pale yellow liquid[1][2][6][7]
Boiling Point 140 °C[7]
44 °C at 15 torr[6]
44-46 °C at 15mm[10][11]
Density 1.37 g/mL[6][7][10]
Refractive Index 1.452 (n20D)[6]
1.44 (n20D)[7]
Flash Point 42.1 °C[6]
Purity ≥ 98% (GC)[1][7]
85.0-99.8%[6]
≥99%[10]

Spectroscopic Data

While detailed spectral data was not available in the initial search, a synthesis report for a similar compound, 1-Chloromethoxy-3-trifluoromethylbenzene, provides an example of expected analytical results.[12] For 1-Chloromethoxy-3-trifluoromethylbenzene, the following was reported:

  • ¹H NMR (CDCl₃): δ 5.82 (CH₂), 7.26 (Ph)[12]

  • Mass Spectrometry [70 eV; m/z (% rel. int.)]: 212/210 (10/34, M); 191 (12), 175 (100), 145 (76), 133 (13), 127 (19), 114 (11), 113 (11)[12]

Researchers working with this compound would be expected to perform similar analyses to confirm its identity and purity.

Safety and Handling

This compound is classified as an irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and protective clothing, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area, and inhalation of vapors, mist, or gas should be avoided.[11]

Hazard and Precautionary Information:

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
Irritant (Xi)IrritantR36/37/38: Irritating to eyes, respiratory system and skin.[6]S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[6]

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11] For disposal, it is recommended to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[11]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic approach can be inferred from related literature. The synthesis of aryl trifluoromethyl ethers often involves a multi-step process starting from a corresponding phenol or anisole derivative.[5] A plausible synthetic workflow is outlined in the diagram below.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 3-Chlorophenol) Step1 Reaction with a Trifluoromethylating Agent Start->Step1 Reagents Step2 Work-up and Purification Step1->Step2 Crude Product Product This compound Step2->Product Purified Product Analysis Characterization (NMR, GC-MS, etc.) Product->Analysis QC

Caption: A generalized workflow for the synthesis of this compound.

General Synthetic Protocol:

  • Reaction Setup: A suitable starting material, such as 3-chlorophenol, is dissolved in an appropriate solvent in a reaction vessel equipped with a stirrer, condenser, and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A trifluoromethylating reagent is added to the reaction mixture. The choice of reagent and reaction conditions (temperature, pressure, catalyst) is crucial and would be determined by the specific synthetic route chosen.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is quenched and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using techniques such as distillation or column chromatography to yield the final product with high purity.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethoxy group into more complex molecules.[7] This functional group is of significant interest in medicinal chemistry as it can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[4][13]

G cluster_0 Key Application Areas Compound This compound Pharma Pharmaceuticals Compound->Pharma Intermediate for APIs Agro Agrochemicals Compound->Agro Synthesis of Pesticides Materials Material Science Compound->Materials Monomer for Specialty Polymers

Caption: Key application areas for this compound.

Its primary applications include:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] The trifluoromethoxy group is found in several FDA-approved drugs.[4]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides, contributing to enhanced crop protection.[7]

  • Material Science: It can be incorporated into polymer formulations to improve thermal stability and chemical resistance, leading to the development of high-performance materials.[7]

References

A Technical Guide to the Synthesis of 1-Chloro-3-(trifluoromethoxy)benzene from m-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the synthesis of aryl trifluoromethyl ethers, such as 1-chloro-3-(trifluoromethoxy)benzene, presents significant challenges. This technical guide provides an in-depth overview of a robust and practical synthetic route starting from the readily available precursor, m-chlorophenol. This document details a recommended two-step pathway involving O-carboxydifluoromethylation followed by decarboxylative fluorination. A comprehensive experimental protocol, quantitative data for expected yields, and a discussion of an alternative synthetic strategy are presented to aid researchers in the successful synthesis of this valuable compound.

Introduction: The Challenge of O-Trifluoromethylation

The direct O-trifluoromethylation of phenols is a historically difficult transformation due to the high energy of the O-CF₃ bond and the propensity for side reactions.[1] Early methods often required harsh conditions and toxic or thermally labile reagents, limiting their applicability and scalability.[1] In recent years, significant progress has been made in developing milder and more efficient protocols for the synthesis of aryl trifluoromethyl ethers. These advancements have opened new avenues for the incorporation of the trifluoromethoxy group into complex molecules, a crucial step in the development of novel pharmaceuticals and agrochemicals. This guide focuses on a contemporary and reliable method for the synthesis of this compound from m-chlorophenol.

Recommended Synthetic Pathway

A highly effective and practical approach for the O-trifluoromethylation of phenols, including halogenated derivatives like m-chlorophenol, is a two-step sequence developed by Hu and coworkers.[1][2][3] This method involves an initial O-carboxydifluoromethylation of the phenol, followed by a silver-catalyzed decarboxylative fluorination. This strategy avoids the use of highly toxic or unstable trifluoromethylating agents and employs readily accessible reagents.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent m_chlorophenol m-Chlorophenol p1 m_chlorophenol->p1 intermediate_acid 2-((3-Chlorophenyl)oxy)-2,2-difluoroacetic acid p2 intermediate_acid->p2 final_product This compound p1->intermediate_acid p2->final_product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the literature for the specific synthesis of this compound.[1][2]

Step 1: Synthesis of 2-((3-Chlorophenyl)oxy)-2,2-difluoroacetic acid

Step1_Mechanism cluster_start Reactants cluster_product Intermediate m_chlorophenol m-Chlorophenol intermediate_acid 2-((3-Chlorophenyl)oxy)-2,2-difluoroacetic acid m_chlorophenol->intermediate_acid DMF/H₂O, 80 °C brcf2coona BrCF₂CO₂Na

Caption: O-Carboxydifluoromethylation of m-chlorophenol.

Methodology:

  • To a solution of m-chlorophenol (1.0 eq.) in a mixture of dimethylformamide (DMF) and water (5:1 v/v), add sodium bromodifluoroacetate (BrCF₂CO₂Na, 2.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 2 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-((3-chlorophenyl)oxy)-2,2-difluoroacetic acid. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Step2_Mechanism cluster_start Intermediate cluster_reagents Reagents cluster_product Product intermediate_acid 2-((3-Chlorophenyl)oxy)-2,2-difluoroacetic acid final_product This compound intermediate_acid->final_product PhCF₃/H₂O, 80 °C selectfluor Selectfluor agno3 AgNO₃ (cat.)

Caption: Decarboxylative fluorination to form the final product.

Methodology:

  • In a reaction vessel, dissolve the crude 2-((3-chlorophenyl)oxy)-2,2-difluoroacetic acid (1.0 eq.) in a mixture of benzotrifluoride (PhCF₃) and water (10:1 v/v).

  • Add silver nitrate (AgNO₃, 0.1 eq.) and Selectfluor (2.0 eq.) to the solution.

  • Heat the mixture to 80 °C and stir vigorously for 4-8 hours. Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with PhCF₃ or another suitable organic solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes the expected yields and reaction conditions based on literature data for similar substrates.[1][2]

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1m-ChlorophenolBrCF₂CO₂NaDMF/H₂O8012-24>90
22-((3-Chlorophenyl)oxy)-2,2-difluoroacetic acidSelectfluor, AgNO₃ (cat.)PhCF₃/H₂O804-850-70

Alternative Synthetic Route: Sequential Xanthalation and O-Trifluoromethylation

An alternative two-step procedure for the synthesis of aryl trifluoromethyl ethers from phenols has been reported by Hartwig and coworkers.[4][5][6] This method proceeds through a xanthate intermediate.

  • Xanthate Formation: The phenol is first reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base to form the corresponding aryl xanthate in high yield.[4][5][6]

  • O-Trifluoromethylation: The purified xanthate is then treated with an electrophilic fluorinating agent such as XtalFluor-E in the presence of an oxidant like trichloroisocyanuric acid (TCCA) to yield the desired aryl trifluoromethyl ether.[4][5][6]

This method also demonstrates good functional group tolerance and provides a viable alternative to the decarboxylative fluorination approach.

Safety Considerations

  • Fluorinating Agents: Reagents like Selectfluor are strong oxidants and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Solvents: DMF is a skin and respiratory irritant. PhCF₃ is flammable. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Silver Compounds: Silver nitrate can cause staining of the skin and is toxic. Handle with care.

  • Reaction Conditions: The reactions are performed at elevated temperatures. Ensure proper temperature control and use appropriate glassware.

Conclusion

The synthesis of this compound from m-chlorophenol can be effectively achieved through a two-step sequence involving O-carboxydifluoromethylation and subsequent decarboxylative fluorination. This method is characterized by its use of accessible reagents, operational simplicity, and good overall yields, making it a valuable tool for researchers in drug discovery and development. The alternative route via a xanthate intermediate further expands the synthetic options available for accessing this important structural motif. Careful adherence to the detailed experimental protocols and safety precautions outlined in this guide will facilitate the successful synthesis of this and other valuable trifluoromethoxylated aromatic compounds.

References

Spectroscopic Profile of 1-Chloro-3-(trifluoromethoxy)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-3-(trifluoromethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a chlorine atom and a trifluoromethoxy group, suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and other similar molecules. This document outlines the expected spectroscopic properties and provides general experimental protocols for their determination.

Spectroscopic Data Summary

Due to the lack of specific data for this compound, the following tables present data for the analogous compound, 1-Chloro-3-(trifluoromethyl)benzene, sourced from the NIST WebBook.[1] It is critical to note that the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups will exhibit different spectroscopic signatures.

Table 1: Mass Spectrometry Data for 1-Chloro-3-(trifluoromethyl)benzene[1]
m/zIntensity
1801000
182320
145800
111400
95300
75250
Table 2: Infrared (IR) Spectroscopy Data for 1-Chloro-3-(trifluoromethyl)benzene (Gas Phase)[1]
Wavenumber (cm⁻¹)Transmittance (%)
~3100Weak
~1600-1450Medium-Strong
~1320Strong
~1170Strong
~1130Strong
~1070Strong
~890Strong
~800Strong
~700Strong

Note: This is a simplified representation of the major absorption bands.

Predicted Spectroscopic Features for this compound

Based on the functional groups present, the following spectral characteristics are anticipated for this compound:

  • ¹H NMR: The aromatic protons would likely appear in the region of δ 7.0-7.5 ppm. The substitution pattern would lead to a complex splitting pattern.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the trifluoromethoxy group would be significantly deshielded. The -OCF₃ carbon would likely appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A single resonance for the -OCF₃ group would be expected, likely in the range of δ -55 to -75 ppm (relative to CFCl₃).

  • IR Spectroscopy: Characteristic absorptions for C-Cl stretching (around 700-800 cm⁻¹), C-O-C stretching (around 1250-1050 cm⁻¹), and C-F stretching (around 1300-1100 cm⁻¹) would be expected. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Fragmentation would likely involve the loss of the -OCF₃ group and chlorine.

Experimental Protocols

The following are generalized experimental procedures for obtaining spectroscopic data for an aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence. The spectral width will depend on the chemical shift of the fluorine atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid can be placed between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample IR Infrared (IR) Spectroscopy Purification->IR Sample MS Mass Spectrometry (e.g., GC-MS) Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

1-Chloro-3-(trifluoromethoxy)benzene molecular structure and polarity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Polarity of 1-Chloro-3-(trifluoromethoxy)benzene

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with both a chlorine atom and a trifluoromethoxy group, makes it a compound of interest in various chemical fields, including as an intermediate for pharmaceuticals and other specialty organic compounds. The trifluoromethoxy (-OCF₃) group is a particularly notable substituent in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. This guide provides a detailed analysis of the molecular structure and polarity of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound consists of a central benzene ring with two substituents at the meta- (1 and 3) positions. One substituent is a chlorine atom (-Cl), and the other is a trifluoromethoxy group (-OCF₃). The presence of these two different halogen-containing groups in an asymmetrical arrangement is key to the molecule's overall properties.

The trifluoromethoxy group is a strong electron-withdrawing group and is considered polar.[1][2] The geometry of the aryl-OCF₃ bond is noteworthy, as the trifluoromethoxy group typically adopts a conformation that is orthogonal to the plane of the benzene ring.[3]

dot

Figure 1: 2D molecular structure of this compound.

Physicochemical Properties

While many properties of this compound have not been extensively documented, key identification and basic physical data are available.[4]

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 772-49-6[4]
Molecular Formula C₇H₄ClF₃O[4]
Molecular Weight 196.55 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 44-46°C at 15 mmHg[4]

Molecular Polarity

The polarity of this compound is determined by the vector sum of the individual bond dipoles within the molecule. Both the C-Cl bond and the C-OCF₃ group possess significant dipole moments due to the high electronegativity of chlorine, oxygen, and fluorine relative to carbon.

  • C-Cl Bond: The chlorine atom is electron-withdrawing, creating a dipole moment pointing from the benzene ring towards the chlorine.

  • -OCF₃ Group: This group is strongly electron-withdrawing and highly polar due to the cumulative effect of the three fluorine atoms and the oxygen atom.[1][2] The dipole for this group is substantial and directed from the ring towards the trifluoromethoxy group.

Because the chloro and trifluoromethoxy groups are positioned at the 1 and 3 (meta) positions, the molecule is asymmetric. The individual bond dipoles do not cancel each other out, resulting in a net molecular dipole moment. This makes this compound a polar molecule.

dot

G cluster_main Dipole Moment Vectors center Benzene Ring center->pos_Cl μ (C-Cl)   center->pos_OCF3  μ (C-OCF₃) center->pos_net μ (Net)

Figure 2: Vector representation of bond dipoles and the resulting net dipole moment.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a plausible route can be inferred from general methods for the synthesis of aryl trifluoromethyl ethers. One common approach involves a two-step process starting from the corresponding phenol (3-chlorophenol).

Proposed Synthesis via Fluoroformate Intermediate

This method involves the conversion of a phenol to an aryl fluoroformate, which is then fluorinated.[6]

Principle:

  • Fluoroformate Formation: 3-chlorophenol is reacted with a source of the -COF group, such as carbonyl fluoride (COF₂), to form 3-chlorophenyl fluoroformate.

  • Fluorination: The intermediate fluoroformate is then treated with a fluorinating agent like sulfur tetrafluoride (SF₄) to convert the -OCOF group into the desired -OCF₃ group.

Methodology:

  • Step 1: Preparation of 3-chlorophenyl fluoroformate

    • In a suitable reaction vessel equipped for handling hazardous gases, dissolve 3-chlorophenol in an inert solvent.

    • Introduce carbonyl fluoride (COF₂) gas into the reaction mixture under controlled temperature and pressure.

    • The reaction is monitored until the starting material is consumed.

    • The intermediate, 3-chlorophenyl fluoroformate, is isolated, though in some procedures it may be used directly in the next step without full purification.[6]

  • Step 2: Synthesis of this compound

    • The aryl fluoroformate intermediate is charged into a high-pressure reactor (e.g., an autoclave).

    • A fluorinating agent, typically sulfur tetrafluoride (SF₄), is added. This reagent is highly toxic and requires specialized handling.[6]

    • The reaction is heated to the required temperature and pressure for a specified duration.

    • Upon completion, the reaction mixture is cooled, and the crude product is carefully isolated.

    • Purification is typically achieved through distillation to yield pure this compound.

dot

G A 3-Chlorophenol B 3-Chlorophenyl Fluoroformate A->B + Carbonyl Fluoride (COF₂) C This compound B->C + Sulfur Tetrafluoride (SF₄)

Figure 3: Proposed synthesis workflow for this compound.

Conclusion

This compound is a structurally distinct polar molecule characterized by its asymmetric substitution pattern. The powerful electron-withdrawing nature of both the chloro and trifluoromethoxy substituents significantly influences the electronic properties of the aromatic ring. The inherent polarity and metabolic stability conferred by the trifluoromethoxy group make this compound and its derivatives valuable building blocks in the design of new agrochemicals, materials, and pharmaceutical agents. While comprehensive experimental data remains limited, its fundamental structural and electronic characteristics can be reliably predicted based on established chemical principles.

References

Solubility Profile of 1-Chloro-3-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-(trifluoromethoxy)benzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on chemical principles and outlines detailed experimental protocols for determining precise solubility values. The structural features of this compound, including the aromatic ring, the chloro substituent, and the trifluoromethoxy group, suggest a predominantly non-polar character, which dictates its solubility behavior. This guide offers predicted solubility in various solvent classes and provides a robust experimental framework for researchers to generate empirical data.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₇H₄ClF₃O. Its structure consists of a benzene ring substituted with a chlorine atom and a trifluoromethoxy group at positions 1 and 3, respectively. The presence of the trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in medicinal chemistry and agrochemical research[1]. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and biological assays.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be inferred. The molecule possesses both a non-polar chlorobenzene backbone and a polar trifluoromethoxy group. However, the overall character of the molecule is expected to be hydrophobic.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar nature of these solvents will effectively solvate the non-polar aromatic ring and the chloro substituent of the compound[2].
Polar Aprotic Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have intermediate polarity and can interact favorably with both the polar trifluoromethoxy group and the non-polar regions of the molecule[3].
Polar Protic Methanol, EthanolLow to ModerateWhile the trifluoromethoxy group can engage in some dipole-dipole interactions, the overall hydrophobicity of the molecule will limit its solubility in these highly polar, hydrogen-bonding solvents[3].
Aqueous WaterVery LowThe compound is predominantly non-polar and lacks significant hydrogen bonding capabilities, leading to very poor solubility in water. Halogenated aromatic compounds are generally known for their low water solubility[2][4].

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method outlines a common procedure for determining the solubility of a solid compound in various solvents.

3.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-48 hours) prep_solution->equilibration centrifugation Centrifuge to Pellet Undissolved Solid equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Aliquot filtration->dilution analysis Analyze Concentration (HPLC or UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

The Reactive Landscape of 1-Chloro-3-(trifluoromethoxy)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 1-Chloro-3-(trifluoromethoxy)benzene

This compound is an aromatic compound featuring a chlorine atom and a trifluoromethoxy group substituted on a benzene ring at the meta position. The interplay of the electronic properties of these two substituents dictates the reactivity of the aromatic ring, making it a versatile intermediate in organic synthesis. The trifluoromethoxy (-OCF₃) group, in particular, imparts unique characteristics to the molecule due to its strong electron-withdrawing inductive effect and weak, competing electron-donating resonance effect. This guide delves into the theoretical mechanisms governing the reactions of this compound, providing insights for its application in research and development.

Significance in Research and Drug Development

The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Understanding its reaction mechanisms is crucial for designing efficient synthetic routes to novel pharmaceuticals and other functional materials.

Theoretical Reaction Mechanisms

The reactivity of this compound is primarily governed by the electronic effects of its substituents. The chlorine atom is a weakly deactivating ortho-, para-director, while the trifluoromethoxy group is a strongly deactivating meta-director for electrophilic aromatic substitution. For nucleophilic aromatic substitution, the strong electron-withdrawing nature of the trifluoromethoxy group activates the ring.

Electrophilic Aromatic Substitution (EAS)

2.1.1. General Mechanism

Electrophilic aromatic substitution on this compound proceeds via the typical two-step mechanism:

  • Formation of a sigma complex (arenium ion): The π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

2.1.2. Directing Effects of Chloro and Trifluoromethoxy Groups

  • Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. Overall, it is a weak deactivator and an ortho, para-director.

  • Trifluoromethoxy Group (-OCF₃): The highly electronegative fluorine atoms make the -OCF₃ group strongly electron-withdrawing by induction (-I effect). The oxygen atom's lone pairs can participate in resonance (+R effect), but this effect is significantly diminished by the strong pull of the fluorine atoms. Consequently, the -OCF₃ group is a strong deactivator and primarily a meta-director.

2.1.3. Regioselectivity Predictions

In this compound, the directing effects of the two substituents must be considered. The strongly deactivating and meta-directing trifluoromethoxy group will have a dominant influence. Therefore, electrophilic substitution is expected to occur primarily at the positions meta to the -OCF₃ group (positions 5) and to a lesser extent at the position ortho to the chlorine and meta to the -OCF3 group (position 1 is chlorinated). The positions ortho and para to the chlorine (positions 2, 4, and 6) are deactivated by the powerful -OCF₃ group. Thus, the major products are anticipated to be the 1-chloro-5-substituted-3-(trifluoromethoxy)benzene.

Nucleophilic Aromatic Substitution (SNAr)

2.2.1. General Mechanism

Nucleophilic aromatic substitution on aryl halides is facilitated by the presence of strong electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

2.2.2. Activation by the Trifluoromethoxy Group

The trifluoromethoxy group, being strongly electron-withdrawing, significantly activates the benzene ring towards nucleophilic attack. Although it is in the meta position relative to the chlorine atom, its powerful inductive effect still renders the ring electron-deficient, making it more susceptible to attack by nucleophiles. The rate of SNAr reactions is generally enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer complex onto the substituent. In the case of this compound, this direct resonance stabilization is not possible. However, the strong overall electron deficiency of the ring can still enable SNAr reactions to occur, albeit likely requiring more forcing conditions compared to an ortho or para substituted isomer.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

2.3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

2.3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. The catalytic cycle is similar to the Suzuki coupling and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl chloride.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired arylamine product, regenerating the Pd(0) catalyst.

Quantitative Data and Experimental Protocols

Disclaimer: Specific experimental data for this compound is limited in the available literature. The following tables and protocols are based on general procedures for analogous electron-poor aryl chlorides and should be considered as starting points for optimization.

Electrophilic Aromatic Substitution
ReactionReagentsTypical ConditionsExpected Major Product(s)
Nitration HNO₃, H₂SO₄0 °C to rt1-Chloro-5-nitro-3-(trifluoromethoxy)benzene
Bromination Br₂, FeBr₃rt1-Bromo-5-chloro-3-(trifluoromethoxy)benzene

3.1.1. Analogous Protocol for Nitration

To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution
NucleophileReagentsTypical ConditionsExpected Product
Amine (e.g., Morpholine) Morpholine, K₂CO₃DMSO, 120 °C4-(3-(Trifluoromethoxy)phenyl)morpholine

3.2.1. Analogous Protocol for Amination

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO or DMF is heated at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

3.3.1. Suzuki-Miyaura Coupling

Boronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10070-90
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCsFDioxane11075-95

3.3.1.1. Analogous Protocol for Suzuki-Miyaura Coupling

To a reaction vessel are added this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent system (e.g., toluene/water 10:1) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

3.3.2. Buchwald-Hartwig Amination

AmineCatalystLigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃BINAPNaOt-BuToluene10065-85
MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane11080-95

3.3.2.1. Analogous Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq). This compound (1.0 eq) and the amine (1.2 eq) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The tube is sealed and heated in an oil bath at the specified temperature (e.g., 100 °C) for 16-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Visualizations of Reaction Mechanisms and Workflows

DOT Language Diagrams

EAS_Mechanism A Benzene Derivative + E+ B Sigma Complex (Arenium Ion) A->B Attack by π-system C Substituted Product B->C -H+

General Mechanism of Electrophilic Aromatic Substitution.

SNAr_Mechanism A Aryl Halide + Nu- B Meisenheimer Complex A->B Nucleophilic Attack C Substituted Product B->C Loss of Leaving Group

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdR Ar-Pd(II)-R(L_n) ArPdCl->ArPdR Transmetalation (R-B(OR)2) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdAmido Ar-Pd(II)-NR'R''(L_n) ArPdCl->ArPdAmido Amine Coordination & Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product

Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion

This compound presents a unique reactivity profile due to the combined electronic effects of its chloro and trifluoromethoxy substituents. The strong deactivating nature of the trifluoromethoxy group makes electrophilic aromatic substitution challenging, favoring substitution at the meta position. Conversely, the electron-poor nature of the ring makes it a suitable substrate for nucleophilic aromatic substitution and a variety of metal-catalyzed cross-coupling reactions. While specific experimental data for this compound is not abundant, the theoretical principles and analogous protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this valuable building block. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to optimize reaction conditions for specific transformations.

An In-depth Technical Guide to 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Chloro-3-(trifluoromethoxy)benzene, a fluorinated aromatic compound with significant potential in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug development and synthetic chemistry, offering available data on its properties, synthesis, and applications.

Chemical Properties and Data

This compound is a colorless to light yellow liquid.[1] While extensive experimental data for this specific compound is limited in publicly accessible literature, the following table summarizes its known physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
CAS Number 772-49-6[1]
Appearance Colorless to light yellow to light orange clear liquid[1]
Density 1.37 g/mL[1]
Boiling Point 140 °C[1]
Refractive Index (n20D) 1.44[1]

Synthesis and Experimental Protocols

One common approach involves a two-step process: the conversion of the phenol to a fluoroformate intermediate, followed by deoxyfluorination.[3]

Proposed Synthetic Workflow

G cluster_0 Step 1: Fluoroformate Formation cluster_1 Step 2: Deoxyfluorination A 3-Chlorophenol C Reaction Vessel (Base, Solvent) A->C B Fluorophosgene (COF2) B->C D 3-Chlorophenyl fluoroformate (Intermediate) C->D Nucleophilic Acyl Substitution E 3-Chlorophenyl fluoroformate G High-Pressure Reactor (High Temperature) E->G F Sulfur Tetrafluoride (SF4) or other fluorinating agent F->G H This compound G->H Deoxyfluorination

Proposed synthesis of this compound.
General Experimental Considerations (Hypothetical)

Step 1: Synthesis of 3-Chlorophenyl fluoroformate

  • Reactants: 3-Chlorophenol, Fluorophosgene (COF₂), a suitable base (e.g., pyridine or a tertiary amine).

  • Solvent: An inert aprotic solvent such as dichloromethane or toluene.

  • Procedure: 3-Chlorophenol would be dissolved in the chosen solvent with a base. Fluorophosgene gas would then be carefully bubbled through the solution at a controlled temperature, likely at or below room temperature. The reaction progress would be monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture would be worked up to isolate the 3-chlorophenyl fluoroformate intermediate. Due to the high toxicity of fluorophosgene, this step requires extreme caution and specialized equipment.

Step 2: Synthesis of this compound

  • Reactants: 3-Chlorophenyl fluoroformate, a deoxyfluorinating agent such as Sulfur Tetrafluoride (SF₄).

  • Procedure: The isolated 3-chlorophenyl fluoroformate would be treated with a deoxyfluorinating agent like SF₄ in a high-pressure reactor at elevated temperatures.[3] The reaction would be carried out under anhydrous conditions. After the reaction, the crude product would be carefully isolated and purified, likely by distillation, to yield this compound. This step also involves hazardous reagents and requires specialized handling procedures.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][4] The presence of the trifluoromethoxy group can significantly influence the biological activity and physicochemical properties of a molecule.

Role in Drug Discovery

The trifluoromethoxy (-OCF₃) group is of increasing importance in medicinal chemistry.[5] Its strong electron-withdrawing nature and high lipophilicity can enhance several key properties of a drug candidate:

  • Metabolic Stability: The -OCF₃ group is generally resistant to metabolic degradation, which can increase the half-life of a drug.[5]

  • Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can improve a molecule's ability to cross biological membranes.[5]

  • Binding Affinity: The unique electronic properties of the -OCF₃ group can lead to enhanced binding interactions with biological targets.[6]

  • Bioavailability: By improving metabolic stability and membrane permeability, the -OCF₃ group can contribute to better overall bioavailability of a drug.[5]

While no specific drugs have been publicly identified as being synthesized directly from this compound, its utility lies in its potential as a building block for creating novel therapeutic agents where the introduction of a trifluoromethoxy group at the meta position of a phenyl ring is desired.

The following diagram illustrates the logical flow of how this compound can be utilized in a drug discovery workflow.

G A This compound (Building Block) B Chemical Synthesis (e.g., Cross-coupling reactions) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Candidate H->I

Role in a drug discovery workflow.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activities or signaling pathways modulated by this compound itself. Its primary role is that of a synthetic intermediate rather than a biologically active agent. The biological profile of any derivative synthesized from this compound would be highly dependent on the other structural modifications made to the molecule.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

Conclusion

This compound is a valuable, albeit not extensively studied, fluorinated building block for synthetic chemistry. Its primary importance lies in its potential for introducing the trifluoromethoxy group into more complex molecules, a strategy that is increasingly employed in the design of new pharmaceuticals and agrochemicals to enhance their efficacy and pharmacokinetic properties. Further research into the reactivity and applications of this compound could open new avenues for the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-3-(trifluoromethoxy)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-Chloro-3-(trifluoromethoxy)benzene and its derivatives in pharmaceutical synthesis. While direct applications of this compound in late-stage clinical candidates or marketed drugs are not extensively documented in publicly available literature, its structural analogue, 4-chloro-3-(trifluoromethyl)aniline, serves as a critical building block for the synthesis of several approved multi-kinase inhibitors. The trifluoromethoxy group, like the trifluoromethyl group, imparts desirable properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2]

This document will focus on the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib, which utilize a key intermediate derived from a structurally similar precursor. The protocols and principles outlined are readily adaptable for the synthesis of novel drug candidates incorporating the this compound scaffold.

Overview of Synthetic Applications

This compound is a versatile starting material for the introduction of the 3-chloro-5-(trifluoromethoxy)phenyl moiety into target molecules. This is typically achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation or the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from simple building blocks.

Due to the limited examples of direct pharmaceutical synthesis from this compound, we will detail the synthesis of Sorafenib and Regorafenib. The key intermediate for these syntheses is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, derived from 4-chloro-3-(trifluoromethyl)aniline. The synthetic logic and reaction conditions are highly relevant for researchers looking to utilize this compound in their drug discovery programs.

Case Study: Synthesis of Multi-Kinase Inhibitors

Synthesis of Sorafenib

Sorafenib is a kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[3] It functions by inhibiting multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis.[4][5]

Synthetic Scheme:

The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[6][7]

G A 4-chloro-3-(trifluoromethyl)aniline B 4-chloro-3-(trifluoromethyl)phenyl isocyanate A->B Phosgene or equivalent D Sorafenib B->D Pyridine C 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline C->D

Caption: Synthetic route to Sorafenib.

Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an inert solvent such as toluene is added triphosgene (0.4 eq) at 0-5 °C. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS. The solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of Sorafenib

To a solution of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline (1.0 eq) in pyridine, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) is added dropwise at room temperature. The reaction mixture is stirred at 80 °C for 3 hours.[8] After completion, the pyridine is removed under vacuum, and the crude product is purified by column chromatography to afford Sorafenib. An overall yield of 56% for the final urea formation step has been reported.[9]

Synthesis of Regorafenib

Regorafenib is another oral multi-kinase inhibitor used to treat metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[4] Its mechanism of action is similar to Sorafenib, targeting various kinases involved in angiogenesis and oncogenesis.[10][11]

Synthetic Scheme:

The synthesis of Regorafenib is analogous to that of Sorafenib, involving the coupling of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[12]

G A 4-chloro-3-(trifluoromethyl)phenyl isocyanate C Regorafenib A->C Dichloromethane B 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide B->C

Caption: Synthetic route to Regorafenib.

Experimental Protocol: Synthesis of Regorafenib

To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in dichloromethane, a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in dichloromethane is added dropwise at 0 °C under an inert atmosphere. The mixture is then stirred at room temperature for 16 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield Regorafenib.[12] A yield of over 80% with high purity has been reported for this process.[7]

Proposed Application of this compound

Given the synthetic utility of the analogous trifluoromethyl-substituted aniline, this compound can be envisioned as a precursor for novel pharmaceutical agents. A key transformation would be the introduction of a nitrogen-containing functional group, such as an amino or nitro group, which can then be further elaborated.

Proposed Synthetic Transformation:

G A This compound B 1-Amino-4-chloro-2-(trifluoromethoxy)benzene A->B Buchwald-Hartwig Amination (e.g., with Benzophenone imine, then hydrolysis) C Pharmaceutical Target B->C Further Synthesis (e.g., Urea formation) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras cKit c-Kit cKit->Ras Raf Raf-1, B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation ERK->Proliferation Transcription->Proliferation Cell Proliferation Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKit Sorafenib->Raf VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFRs Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras FGFR FGFR FGFR->Ras cKit c-Kit cKit->Ras RET RET RET->Ras TIE2 TIE-2 Raf Raf-1, B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation ERK->Proliferation Transcription->Proliferation Cell Proliferation Angiogenesis Metastasis Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->cKit Regorafenib->RET Regorafenib->TIE2 Regorafenib->Raf VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR

References

Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed experimental protocols for performing nucleophilic substitution reactions on 1-chloro-3-(trifluoromethoxy)benzene. Due to the meta-position of the electron-withdrawing trifluoromethoxy group relative to the chlorine leaving group, classical nucleophilic aromatic substitution (SNAr) is challenging. The trifluoromethoxy group does not effectively stabilize the Meisenheimer intermediate when positioned meta to the leaving group.[1][2] Consequently, more forcing conditions or alternative catalytic methods are generally required.

Two primary strategies are presented herein:

  • A thermally-promoted SNAr reaction , which leverages high temperatures and a strong base to facilitate the substitution. This approach may be suitable for simple, robust nucleophiles.[3][4]

  • A Palladium-catalyzed Buchwald-Hartwig amination , a more general and often higher-yielding method for the formation of carbon-nitrogen bonds with aryl chlorides.[5][6] This method is particularly effective for a wide range of amine nucleophiles under milder conditions.[2][7]

Protocol 1: Thermally-Promoted Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a potential procedure for the direct substitution of the chlorine atom on this compound with a primary or secondary amine under high-temperature conditions. The use of a strong base and a high-boiling polar aprotic solvent is crucial for this transformation.[3][8]

Experimental Protocol
  • Reagent Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and potassium hydroxide (KOH) (3.0 equiv.).[3][4]

  • Solvent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to the Schlenk tube to achieve a concentration of 0.5 M with respect to the aryl chloride.

  • Reaction Execution : Seal the Schlenk tube and place it in a preheated oil bath at 135-150 °C.

  • Monitoring : Stir the reaction mixture vigorously at this temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data
ReagentMolar RatioMolecular Weight ( g/mol )Sample Amount (for 1 mmol scale)
This compound1.0198.56198.6 mg
Amine (e.g., Morpholine)1.287.12104.5 mg (119 µL)
Potassium Hydroxide (KOH)3.056.11168.3 mg
Dimethyl Sulfoxide (DMSO)-78.132.0 mL
Reaction Parameters
Temperature (°C)135 - 150
Time (h)12 - 24
Expected YieldVariable

Experimental Workflow

sn_ar_workflow reagents Combine Aryl Chloride, Amine, and KOH in Schlenk Tube solvent Add Anhydrous DMSO under Inert Atmosphere reagents->solvent reaction Heat at 135-150 °C for 12-24 hours solvent->reaction workup Cool and Quench with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Wash, Dry, and Concentrate extraction->purification final_product Purify by Column Chromatography purification->final_product

Caption: Workflow for the thermally-promoted SNAr reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a more robust and generally applicable method for the coupling of this compound with a primary or secondary amine using a palladium catalyst and a phosphine ligand.[5][6][9]

Experimental Protocol
  • Reaction Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.[7]

  • Reagent Addition : To the same vial, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition : Add anhydrous toluene to the vial to achieve a concentration of 0.2-0.5 M with respect to the aryl chloride.

  • Reaction Execution : Seal the vial and place it in a preheated heating block or oil bath at 100-110 °C.

  • Monitoring : Stir the reaction mixture at this temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
ReagentMolar RatioMolecular Weight ( g/mol )Sample Amount (for 1 mmol scale)
This compound1.0198.56198.6 mg
Amine (e.g., Aniline)1.293.13111.8 mg (109 µL)
Pd₂(dba)₃0.01915.729.2 mg
XPhos0.02476.629.5 mg
Sodium tert-butoxide (NaOtBu)1.496.10134.5 mg
Toluene-92.142.0 - 5.0 mL
Reaction Parameters
Temperature (°C)100 - 110
Time (h)4 - 24
Expected Yield70 - 95%

Experimental Workflow

buchwald_workflow setup Combine Pd₂(dba)₃, XPhos, and NaOtBu in Reaction Vial (Inert Atmosphere) reagents Add Aryl Chloride and Amine setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat at 100-110 °C for 4-24 hours solvent->reaction workup Cool and Filter through Celite reaction->workup extraction Wash with Water and Brine workup->extraction purification Dry and Concentrate extraction->purification final_product Purify by Column Chromatography purification->final_product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Toluene and DMSO are flammable and can cause skin irritation. Avoid inhalation and skin contact.

  • High-temperature reactions should be conducted behind a blast shield.

Characterization

The final products should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

References

Application Notes and Protocols: 1-Chloro-3-(trifluoromethoxy)benzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-chloro-3-(trifluoromethoxy)benzene as a key precursor in the synthesis of novel agrochemicals. The inclusion of the trifluoromethoxy group is a critical strategy in modern agrochemical design, often enhancing the biological efficacy and metabolic stability of the resulting compounds. This document outlines the synthesis of a potent herbicidal agent, details its mechanism of action, and provides relevant biological activity data.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group is of particular interest as it can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing its biological activity. This document focuses on the application of this compound in the development of a new class of phenylpyridine herbicides that act as Protoporphyrinogen Oxidase (PPO) inhibitors.

Featured Agrochemical: Phenylpyridine Herbicides

A notable class of agrochemicals that can be conceptually derived from this compound are substituted phenylpyridines. One such example is 3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine . This compound has demonstrated significant herbicidal activity.

Synthesis Pathway

The synthesis of this class of compounds involves a multi-step process. A plausible synthetic route originating from a derivative of this compound is outlined below. The key is the preparation of a substituted benzyl bromide intermediate which is then coupled with a phenylpyridine core.

G cluster_intermediate Intermediate Synthesis cluster_final_synthesis Final Product Synthesis start This compound step1 Friedel-Crafts Acylation start->step1 step2 Reduction step1->step2 step3 Bromination step2->step3 intermediate 3-Chloro-4-(trifluoromethoxy)benzyl bromide step3->intermediate coupling Williamson Ether Synthesis intermediate->coupling phenylpyridine Substituted Phenylpyridine Core phenylpyridine->coupling final_product Herbicidal Phenylpyridine coupling->final_product

Caption: Synthetic workflow for a herbicidal phenylpyridine from a this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl bromide (Intermediate)

This protocol describes a plausible synthetic route to the key intermediate.

  • Friedel-Crafts Acylation of a this compound derivative:

    • To a solution of a suitable derivative of this compound in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

    • Cool the mixture to 0°C and slowly add an acylating agent (e.g., acetyl chloride).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding ice-water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone.

  • Reduction of the Ketone:

    • Dissolve the ketone from the previous step in a suitable solvent (e.g., methanol).

    • Add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Remove the solvent under reduced pressure, add water, and extract the product.

    • Dry the organic phase and concentrate to obtain the corresponding alcohol.

  • Bromination of the Alcohol:

    • Dissolve the alcohol in a dry, non-polar solvent (e.g., carbon tetrachloride).

    • Add a brominating agent (e.g., phosphorus tribromide) dropwise at 0°C.

    • Stir the reaction at room temperature.

    • Carefully pour the reaction mixture onto ice and extract the product.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase and concentrate to yield 3-chloro-4-(trifluoromethoxy)benzyl bromide.

Protocol 2: Synthesis of the Final Herbicidal Phenylpyridine

This protocol is adapted from the synthesis of analogous compounds.

  • Preparation of the Reaction Mixture:

    • In a three-necked flask under a nitrogen atmosphere, dissolve the substituted phenylpyridine core (2 mmol) and N,N-dimethylformamide (10 mL).

    • Add sodium hydride (3 mmol, 0.12 g) and stir at 20°C for 30 minutes.

  • Coupling Reaction:

    • Add the synthesized 3-chloro-4-(trifluoromethoxy)benzyl bromide (2.4 mmol).

    • Heat the reaction mixture to 60°C and stir for 8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, extract the mixture three times with ethyl acetate (30 mL each).

    • Combine the organic layers and wash three times with brine.

    • Concentrate the organic phase under reduced pressure.

    • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether to obtain the final product.

Biological Activity and Mechanism of Action

Mechanism of Action: PPO Inhibition

The herbicidal activity of this phenylpyridine derivative stems from its ability to inhibit the enzyme Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.

G Protoporphyrinogen_IX Protoporphyrinogen_IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate Accumulation Protoporphyrinogen IX Accumulation (in cytoplasm) Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin_IX PPO_Enzyme->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Generation Protoporphyrin_IX->ROS Photosensitization Herbicide Phenylpyridine Herbicide Herbicide->PPO_Enzyme Inhibition Oxidation Spontaneous Oxidation Accumulation->Oxidation Oxidation->Protoporphyrin_IX Excess Production Cell_Death Lipid Peroxidation & Cell Membrane Disruption ROS->Cell_Death

Application Notes and Protocols for Monitoring Reactions of 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1-Chloro-3-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate monitoring of reaction progress is crucial for optimizing yield, minimizing impurities, and ensuring process safety and reproducibility. The following protocols outline the use of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time or near real-time reaction analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions involving this compound due to its high separation efficiency and definitive compound identification capabilities. It is particularly well-suited for tracking the consumption of the volatile starting material and the formation of various products and byproducts.

Application Note: Quantitative Analysis of Reaction Progress

This protocol details the setup and execution of a GC-MS method for the quantitative analysis of a reaction mixture containing this compound. The method is designed for high-resolution separation and accurate quantification of reaction components.

Data Presentation

ParameterValueReference
Column Type Capillary[2]
Stationary Phase OV-1[2]
Temperature Program Start: 35°C, Ramp: 8°C/min, End: 300°C[2]
Ionization Mode Electron Ionization (EI)[3]
Ionization Energy 70 eV[3]
Mass Analyzer Quadrupole[3]
Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., 1,3-dichlorobenzene). This prevents further reaction and prepares the sample for analysis.

  • Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL in splitless mode.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[3]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).[3]

    • Ion Source Temperature: 230°C.[3]

    • Transfer Line Temperature: 280°C.[3]

    • Solvent Delay: 3 minutes.[3]

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, products, and byproducts by comparing their retention times and mass spectra with those of authentic standards or by library matching. The mass spectrum of this compound will show a characteristic fragmentation pattern.

  • Quantify the components by integrating the peak areas and using a calibration curve or the internal standard method.

Logical Workflow for GC-MS Reaction Monitoring

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot Withdrawal B Quenching and Dilution (with Internal Standard) A->B C Vortexing B->C D Sample Injection (1 µL) C->D E Separation on GC Column D->E F Ionization and Fragmentation (EI) E->F G Mass Analysis (Quadrupole) F->G H Peak Identification (Retention Time & Mass Spectra) G->H I Quantification (Peak Area Integration) H->I HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Withdrawal B Quenching and Dilution A->B C Filtration (0.45 µm) B->C D Sample Injection C->D E Separation on C18 Column D->E F UV-Vis/DAD Detection E->F G Peak Identification (Retention Time) F->G H Quantification (Calibration Curve) G->H FTIR_Workflow cluster_setup System Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis A Insert ATR-FTIR Probe into Reaction Vessel B Collect Background Spectrum A->B C Initiate Reaction B->C D Acquire Spectra at Regular Intervals C->D E Identify Characteristic Peaks (Reactant & Product) D->E F Plot Absorbance vs. Time E->F G Determine Reaction Kinetics F->G

References

The Pivotal Role of 1-Chloro-3-(trifluoromethoxy)benzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Chloro-3-(trifluoromethoxy)benzene is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various therapeutic agents. Its trifluoromethoxy group imparts desirable physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, which can lead to better pharmacokinetic profiles and overall efficacy. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of novel drug candidates, with a specific focus on the synthesis of Kinase Insert Domain-containing Receptor (KDR) inhibitors.

Application Notes:

The trifluoromethoxy (-OCF3) group is a valuable substituent in drug design due to its unique electronic and steric properties. It is a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and modulate ligand-receptor interactions. Furthermore, its lipophilicity is greater than that of a trifluoromethyl (-CF3) group, which can significantly enhance a molecule's ability to cross biological membranes. The metabolic stability of the C-F bond also contributes to a longer half-life of drugs containing this moiety.

This compound serves as a versatile starting material for introducing the 3-chloro-5-(trifluoromethoxy)phenyl motif into target molecules. This structural unit is found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.

Featured Application: Synthesis of KDR Kinase Inhibitors

Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of KDR signaling is implicated in several diseases, including cancer and age-related macular degeneration. Therefore, inhibitors of KDR are promising therapeutic agents. A series of potent o-amino-arylurea derivatives have been identified as KDR inhibitors, with the synthesis utilizing a key intermediate derived from 1-chloro-3-(trifluoromethyl)benzene.

Quantitative Data: KDR Inhibitory Activity

The following table summarizes the in vitro KDR inhibitory activity of a series of synthesized o-amino-arylurea derivatives.

Compound IDStructureKDR IC50 (µM)[1][2]
5a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea0.0689
Signaling Pathway

KDR is a receptor tyrosine kinase that, upon binding to its ligand VEGF, autophosphorylates and activates downstream signaling pathways, leading to cell proliferation, migration, and survival. The synthesized urea derivatives act as inhibitors of KDR, blocking these downstream effects.

KDR_Signaling_Pathway VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR PLCg PLCγ KDR->PLCg P Inhibitor Urea Derivative (e.g., Compound 5a) Inhibitor->KDR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: VEGFR-2 (KDR) signaling pathway and the inhibitory action of urea derivatives.

Experimental Protocols:

Synthesis of KDR Inhibitors

The synthesis of the potent KDR inhibitor, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (Compound 5a), involves a multi-step process starting from 1-chloro-3-(trifluoromethyl)benzene.

1. Synthesis of 1-amino-4-chloro-3-(trifluoromethyl)benzene (Intermediate 2)

A detailed, experimentally validated protocol for the nitration of 1-chloro-3-(trifluoromethyl)benzene followed by reduction to the corresponding aniline is a common synthetic route.

  • Step 1: Nitration of 1-chloro-3-(trifluoromethyl)benzene. A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the benzene ring, primarily at the position para to the chlorine atom due to the directing effects of the substituents.

  • Step 2: Reduction of the nitro group. The resulting nitro compound is then reduced to the amine using standard reducing agents such as iron powder in the presence of an acid (e.g., ammonium chloride) or through catalytic hydrogenation.

2. Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea (Intermediate 4)

  • To a solution of 2,3-diaminopyridine in an appropriate solvent, an equimolar amount of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the resulting urea derivative is isolated by filtration and purified by recrystallization.

3. Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (Compound 5a)

  • A mixture of Intermediate 4, 4-(chloromethyl)quinoline hydrochloride, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is heated. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography.

Synthesis_Workflow start 1-Chloro-3- (trifluoromethyl)benzene intermediate1 Nitration & Reduction start->intermediate1 intermediate2 1-Amino-4-chloro-3- (trifluoromethyl)benzene intermediate1->intermediate2 intermediate3 Urea Formation with 2,3-diaminopyridine intermediate2->intermediate3 intermediate4 1-(4-chloro-3-(trifluoromethyl)phenyl)- 3-(2-aminopyridin-3-yl)urea intermediate3->intermediate4 final_step Alkylation with 4-(chloromethyl)quinoline intermediate4->final_step final_product Compound 5a final_step->final_product

References

Application Notes and Protocols: Synthetic Routes to Derivatives of 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various derivatives of 1-Chloro-3-(trifluoromethoxy)benzene. This versatile starting material is a key building block in the development of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethoxy group.[1][2] The following sections outline key synthetic transformations, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions, to generate a diverse library of derivatives.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[3][4] This reaction is highly versatile, tolerates a wide range of functional groups, and is a cornerstone for synthesizing aryl amines, which are prevalent in medicinal chemistry.[5]

General Reaction Scheme:

Where Ar = 3-(trifluoromethoxy)phenyl

Experimental Protocol: Synthesis of N-Aryl Derivatives

Objective: To synthesize an N-aryl derivative of this compound via Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Aniline, Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and cesium carbonate (1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture at 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl derivative.[6]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)Racemic-BINAP (3)Cs₂CO₃Toluene100~85-95
2MorpholinePd₂(dba)₃ (1)Xantphos (1.5)NaOtBuDioxane100~80-90
3t-butyl carbamatePd₂(dba)₃ (2)Xantphos (3)Cs₂CO₃THF140 (µW)~70-80[6]

Yields are estimates based on typical Buchwald-Hartwig reactions with aryl chlorides and may vary depending on the specific amine and precise reaction conditions.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination /Deprotonation PdII_ArX->AmineCoord + R1R2NH - HX (Base) PdII_Amido L-Pd(II)(Ar)(NR1R2) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR1R2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[7][8] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in drug discovery.[9]

General Reaction Scheme:

Where Ar = 3-(trifluoromethoxy)phenyl

Experimental Protocol: Synthesis of Biaryl Derivatives

Objective: To synthesize a biaryl derivative from this compound via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in a mixture of toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), to the mixture under an inert atmosphere.[10]

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 6-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80~80-95
24-Tolylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄TolueneRT~75-90[7]
3Naphthylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O90~85-95

Yields are estimates based on typical Suzuki reactions with aryl chlorides and may vary.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_ArX L₂-Pd(II)(Ar)(Cl) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal + Ar'B(OH)₃⁻ (from Base + Ar'B(OH)₂) PdII_Biaryl L₂-Pd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution: Nitration

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. The trifluoromethoxy (-OCF₃) group is moderately deactivating and, like the chloro group, is ortho-, para-directing. However, the chloro group's directing effect is generally stronger. The major products are typically substitution at positions 4 and 6 relative to the chlorine.

General Reaction Scheme:

Where Ar = 1-Chloro-3-(trifluoromethoxy)phenyl

Experimental Protocol: Nitration of this compound

Objective: To synthesize nitro derivatives of this compound.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated H₂SO₄ in an ice bath to 0-5 °C.

  • Slowly add this compound to the cold sulfuric acid while stirring.

  • Prepare the nitrating mixture by slowly adding fuming HNO₃ to concentrated H₂SO₄ in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the aryl chloride over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.[11]

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting regioisomers can be separated by column chromatography or fractional crystallization.

Data Presentation: Expected Regioisomers from Nitration
Product NamePosition of -NO₂Expected Abundance
1-Chloro-2-nitro-5-(trifluoromethoxy)benzeneOrtho to ClMinor
1-Chloro-4-nitro-5-(trifluoromethoxy)benzenePara to ClMajor
2-Chloro-1-nitro-3-(trifluoromethoxy)benzeneOrtho to OCF₃Minor

The directing effects of both Cl and OCF₃ must be considered. The position para to the chlorine (position 4) is sterically and electronically favored.[12]

Visualization: General Workflow for Electrophilic Nitration

Nitration_Workflow start Start step1 Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at <10°C) start->step1 step2 Cool Substrate in H₂SO₄ (0-5°C) start->step2 step3 Add Nitrating Mixture Dropwise to Substrate Solution (keep <10°C) step1->step3 step2->step3 step4 Stir at 0-5°C for 1-2h (Reaction) step3->step4 step5 Quench Reaction on Crushed Ice step4->step5 step6 Work-up (Extraction, Washes, Drying) step5->step6 step7 Purification (Chromatography/Crystallization) step6->step7 end Isolated Products step7->end

Caption: Step-by-step workflow for the nitration of an aromatic compound.

Synthesis of Boronic Acid Ester Derivatives

To participate in Suzuki-Miyaura coupling, this compound can first be converted into a boronic acid or its ester. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.[13]

General Reaction Scheme:

Where Ar = 3-(trifluoromethoxy)phenyl

Experimental Protocol: Synthesis of a Phenylboronic Ester

Objective: To synthesize the pinacol boronate ester of this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate or Isopropoxyboronic acid pinacol ester

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) to the cold THF.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution to the borate solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[14]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude boronic acid can be converted to the more stable pinacol ester by dissolving in toluene with pinacol and heating to reflux with a Dean-Stark trap.

  • Purify the final product by column chromatography or distillation.

Data Presentation: Conditions for Boronic Ester Synthesis
EntryLithiation ReagentBoron SourceSolventTemp (°C)QuenchYield (%)
1n-BuLiTrimethyl borateTHF-78 to RTSat. NH₄Cl~60-75[10]
2t-BuLiTriisopropyl borateTHF/Hexanes-100 to RTAcetic Acid~65-80
3LDAPinacolboraneTHF-78 to RTWater~55-70

Yields are estimates and highly dependent on anhydrous conditions and reagent quality.

Visualization: Overall Synthetic Strategy

Synthetic_Routes Start This compound Amine N-Aryl Derivatives Start->Amine Buchwald-Hartwig (Pd, Amine, Base) Biaryl Biaryl Derivatives Start->Biaryl Suzuki Coupling (Pd, Ar'-B(OH)₂, Base) Nitro Nitroaromatic Derivatives Start->Nitro Nitration (HNO₃, H₂SO₄) BoronicEster Boronic Ester Derivative Start->BoronicEster Lithiation & Borylation (BuLi, B(OR)₃) BoronicEster->Biaryl Suzuki Coupling (Pd, Ar'-X, Base)

Caption: Key synthetic routes from this compound.

References

Laboratory Scale Synthesis of 1-Chloro-3-(trifluoromethoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 1-Chloro-3-(trifluoromethoxy)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[1][2] This protocol outlines a modern and effective two-step method starting from the readily available 3-chlorophenol. The synthesis involves an initial O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. This method offers a practical and accessible route to the target compound, avoiding the use of highly toxic or thermally labile reagents.[3]

Introduction

The incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy (OCF3) group, has become a pivotal strategy in medicinal chemistry and materials science.[1][2] The unique electronic properties of the OCF3 group can significantly modulate the physicochemical and biological properties of organic molecules. This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and crop protection.

Historically, the synthesis of aryl trifluoromethyl ethers has been challenging, often requiring harsh reaction conditions.[1] This protocol details a contemporary approach that proceeds under milder conditions with good efficiency.[3]

Synthesis Pathway Overview

The selected synthetic route is a two-step process starting from 3-chlorophenol. The first step is the O-carboxydifluoromethylation of 3-chlorophenol to yield 2-(3-chlorophenoxy)-2,2-difluoroacetic acid. The second step involves the decarboxylative fluorination of this intermediate to afford the final product, this compound.

Synthesis_Pathway Start 3-Chlorophenol Intermediate 2-(3-Chlorophenoxy)-2,2-difluoroacetic acid Start->Intermediate Step 1: O-Carboxydifluoromethylation Product This compound Intermediate->Product Step 2: Decarboxylative Fluorination

Figure 1. Two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Chlorophenoxy)-2,2-difluoroacetic acid

This procedure is adapted from a general method for the O-carboxydifluoromethylation of phenols.[3]

Materials and Equipment:

  • 3-Chlorophenol

  • Sodium bromodifluoroacetate

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • To a solution of 3-chlorophenol (1.0 eq) in DMF, add sodium bromodifluoroacetate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(3-chlorophenoxy)-2,2-difluoroacetic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on the silver-catalyzed decarboxylative fluorination of aryloxydifluoroacetic acids.[3][4]

Materials and Equipment:

  • 2-(3-Chlorophenoxy)-2,2-difluoroacetic acid (from Step 1)

  • Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • Silver nitrate (AgNO3)

  • Dichloromethane (CH2Cl2)

  • Water

  • Reaction vial or flask suitable for heating

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the crude 2-(3-chlorophenoxy)-2,2-difluoroacetic acid (1.0 eq) in a mixture of CH2Cl2 and water (10:1 v/v).

  • Add silver nitrate (AgNO3, 20 mol%).

  • Add Selectfluor® (2.0 eq) to the mixture.

  • Seal the vial and heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction by 19F NMR spectroscopy or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: O-Carboxydifluoromethylation cluster_step2 Step 2: Decarboxylative Fluorination A1 Dissolve 3-chlorophenol in DMF A2 Add sodium bromodifluoroacetate A1->A2 A3 Heat and stir (80-100 °C, 12-24h) A2->A3 A4 Reaction monitoring (TLC) A3->A4 A5 Work-up: Quench with water, extract with EtOAc A4->A5 A6 Dry and concentrate A5->A6 A7 Crude Intermediate A6->A7 B1 Dissolve crude intermediate in CH2Cl2/H2O A7->B1 Transfer to next step B2 Add AgNO3 and Selectfluor® B1->B2 B3 Heat and stir (80 °C, 12h) B2->B3 B4 Reaction monitoring (19F NMR/GC-MS) B3->B4 B5 Work-up: Dilute with water, extract with CH2Cl2 B4->B5 B6 Dry, concentrate, and purify (column chromatography) B5->B6 B7 Pure Product B6->B7

Figure 2. Detailed experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reactants and Reagents

StepCompound NameStarting Material/ReagentMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
13-ChlorophenolStarting MaterialC6H5ClO128.561.0 eq
1Sodium bromodifluoroacetateReagentC2BrF2NaO2194.911.5 eq
22-(3-Chlorophenoxy)-2,2-difluoroacetic acidStarting MaterialC8H5ClF2O3222.571.0 eq
2Selectfluor®ReagentC7H14Cl2FN2·2BF4354.962.0 eq
2Silver NitrateCatalystAgNO3169.870.2 eq

Table 2: Expected Product Characterization

PropertyValue
Product Name This compound
Molecular Formula C7H4ClF3O
Molar Mass ( g/mol ) 196.55
Appearance Colorless liquid
Expected Yield Moderate to good
Purity >95% after chromatography
19F NMR (CDCl3) δ ~ -58 to -60 ppm (s, 3F)
1H NMR (CDCl3) Aromatic protons in the range of δ 7.0-7.4 ppm
13C NMR (CDCl3) Aromatic carbons and a quartet for -OCF3
Mass Spectrometry (EI) m/z corresponding to the molecular ion

Note: Spectroscopic data are estimates based on similar compounds and should be confirmed by experimental analysis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Selectfluor® is a strong oxidizing and fluorinating agent and should be handled with care.

  • Silver nitrate is corrosive and will stain skin and clothing.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and practical guide for the laboratory-scale synthesis of this compound. The two-step method, commencing from 3-chlorophenol, represents a modern and efficient approach to this valuable synthetic intermediate. The provided diagrams and tables are intended to facilitate the experimental setup and data interpretation for researchers in the fields of chemistry and drug development.

References

Application Notes and Protocols for the Purification of 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Chloro-3-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following methods are described: fractional distillation, recrystallization, High-Performance Liquid Chromatography (HPLC), and preparative Gas Chromatography (GC).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification techniques.

PropertyValueReference
Molecular Formula C₇H₄ClF₃ON/A
Molecular Weight 196.55 g/mol N/A
Boiling Point (atmospheric pressure) 140 °CN/A
Boiling Point (at 15 mmHg) 44-46 °C[1]
Melting Point Not available[1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in non-polar organic solvents such as hexane, benzene, and toluene.[2] Insoluble in water.[2]

Note: Some physical properties listed are for the closely related compound 1-Chloro-3-(trifluoromethyl)benzene, as specific data for this compound is limited. These properties can be used as a reasonable estimate for purification design.

Purification Workflow

The selection of a suitable purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the product. The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound) Distillation Fractional Distillation Crude->Distillation High boiling impurities Recrystallization Recrystallization Crude->Recrystallization Solid impurities HPLC Preparative HPLC Distillation->HPLC Close boiling isomers PureProduct Pure Product Distillation->PureProduct Recrystallization->HPLC Soluble impurities Recrystallization->PureProduct PrepGC Preparative GC HPLC->PrepGC Trace volatile impurities HPLC->PureProduct PrepGC->PureProduct HPLC_Logic Analyte This compound StationaryPhase Stationary Phase (e.g., Phenyl-Hexyl, Fluoro-Phenyl) Analyte->StationaryPhase Interacts via π-π & dipole interactions Resolution Resolution & Purity StationaryPhase->Resolution Influences selectivity MobilePhase Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->Resolution Affects retention time FlowRate Flow Rate FlowRate->Resolution Impacts peak shape

References

Application Notes and Protocols: Synthesis of Fluorinated Heterocycles using 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorinated heterocycles utilizing 1-chloro-3-(trifluoromethoxy)benzene as a key building block. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines detailed protocols for the synthesis of trifluoromethoxyphenyl-substituted pyridines and pyrazoles via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively.

The incorporation of the 3-(trifluoromethoxy)phenyl moiety into heterocyclic scaffolds is a valuable strategy for the development of novel therapeutic agents. The protocols provided herein are based on established palladium-catalyzed cross-coupling methodologies and are intended to serve as a practical resource for researchers in drug discovery and development.

I. Synthesis of 3-(3-(Trifluoromethoxy)phenyl)pyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this application, it is employed to couple this compound with a pyridine boronic acid derivative, yielding a trifluoromethoxyphenyl-substituted pyridine. These compounds are of interest as potential kinase inhibitors and for their applications in agrochemicals.

Experimental Protocol: Synthesis of 3-(3-(Trifluoromethoxy)phenyl)pyridine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).

  • Add this compound (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Add anhydrous toluene and a minimal amount of deionized water to the flask.

  • Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-(trifluoromethoxy)phenyl)pyridine.

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes representative yields for the synthesis of aryl-heterocycles using Suzuki-Miyaura coupling.

EntryAryl HalideHeterocyclic Boronic AcidCatalyst SystemBaseSolventYield (%)
1This compoundPyridine-3-boronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O75-85
2This compoundPyrimidine-5-boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O60-70
3This compound1-Boc-pyrazole-4-boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane80-90

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reaction Setup (Inert Atmosphere) B Add Reactants: This compound Pyridine-3-boronic acid K3PO4 A->B C Add Catalyst System: Pd(OAc)2 PCy3 B->C D Add Solvents: Toluene/H2O C->D E Heating and Stirring (100 °C, 12-24h) D->E F Workup: Extraction with Ethyl Acetate E->F G Purification: Column Chromatography F->G H Product: 3-(3-(Trifluoromethoxy)phenyl)pyridine G->H

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-(3-(trifluoromethoxy)phenyl)pyridine.

II. Synthesis of 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl heterocycles.[1] This protocol details the coupling of this compound with pyrazole. The resulting N-aryl pyrazoles are prevalent scaffolds in many biologically active compounds, including anti-inflammatory and anticancer agents.[2][3]

Experimental Protocol: Synthesis of 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole

This protocol outlines a general procedure for the Buchwald-Hartwig amination.[4]

Materials:

  • This compound

  • Pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask or sealed tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried round-bottom flask or sealed tube under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), Xantphos (3 mol%), and cesium carbonate (1.5 eq.).

  • Add this compound (1.0 eq.) and pyrazole (1.2 eq.).

  • Add anhydrous 1,4-dioxane to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole.

Quantitative Data: Buchwald-Hartwig Amination

The following table presents representative yields for the N-arylation of heterocycles using the Buchwald-Hartwig amination.

EntryAryl HalideN-HeterocycleCatalyst SystemBaseSolventYield (%)
1This compoundPyrazolePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane70-80
2This compoundIndazolePd(OAc)₂ / RuPhosK₂CO₃Toluene65-75
3This compound1,2,4-TriazolePd₂(dba)₃ / BrettPhosNaOtBuToluene55-65

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Reaction Setup (Inert Atmosphere, Sealed Tube) B Add Reactants: This compound Pyrazole Cs2CO3 A->B C Add Catalyst System: Pd2(dba)3 Xantphos B->C D Add Solvent: 1,4-Dioxane C->D E Heating and Stirring (110 °C, 18-24h) D->E F Workup: Filtration and Extraction E->F G Purification: Column Chromatography F->G H Product: 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole G->H Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression Inhibitor Trifluoromethoxyphenyl- Heterocycle Inhibitor->Kinase1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 1-Chloro-3-(trifluoromethoxy)benzene. It includes a detailed experimental protocol, troubleshooting guides, and FAQs to address common challenges and improve reaction yield and purity.

Experimental Protocol: Sandmeyer Reaction

The recommended synthesis route proceeds via a two-step Sandmeyer reaction, starting from 3-(trifluoromethoxy)aniline. This method involves the formation of a diazonium salt intermediate, which is subsequently converted to the final chlorinated product.

Step 1: Diazotization of 3-(Trifluoromethoxy)aniline

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-(trifluoromethoxy)aniline to a solution of concentrated hydrochloric acid and water.

  • Cooling: Cool the mixture to 0-5°C using an ice-salt bath. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[1]

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The addition rate should be controlled to keep the temperature below 5°C.

  • Reaction Monitoring: Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).

Step 2: Chloro-de-diazoniation (Sandmeyer Reaction)

  • Catalyst Preparation: In a separate reaction vessel, dissolve copper(I) chloride (CuCl) in concentrated hydrochloric acid to prepare the catalyst solution.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. The addition rate should be managed to control the effervescence.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the organic layer with a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: Why is my overall yield of this compound consistently low?

Low yield is the most common problem and can stem from issues in either the diazotization or the Sandmeyer step.

  • Potential Cause 1: Decomposition of the Diazonium Salt.

    • Explanation: Aryl diazonium salts are thermally unstable and can decompose if the temperature is not strictly controlled.[1] Decomposition leads to the formation of undesired by-products, primarily 3-(trifluoromethoxy)phenol.

    • Solution: Maintain a reaction temperature of 0-5°C throughout the diazotization and during the addition to the copper catalyst solution. Use a properly calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).

  • Potential Cause 2: Incomplete Diazotization.

    • Explanation: If the diazotization reaction does not go to completion, unreacted 3-(trifluoromethoxy)aniline will remain, reducing the potential yield of the desired product.

    • Solution: Ensure the correct stoichiometric ratio of sodium nitrite and acid. A slight excess of nitrous acid is sometimes used, but a large excess should be avoided. Use TLC to confirm the complete consumption of the starting aniline before proceeding to the next step.

  • Potential Cause 3: Side Reactions.

    • Explanation: Besides the desired chlorination, competing side reactions can occur. The most common is the reaction with water to form 3-(trifluoromethoxy)phenol.[2] Formation of tar-like polymeric materials can also trap the product.[3]

    • Solution: Use a sufficient concentration of hydrochloric acid and ensure the copper(I) chloride catalyst is active and free of impurities. Adding the diazonium salt solution to the catalyst solution (and not the other way around) often minimizes side reactions.

Q2: My final product is contaminated with 3-(trifluoromethoxy)phenol. How can I prevent this and remove it?

  • Prevention: The formation of the phenol by-product is primarily due to the reaction of the diazonium salt with water, often exacerbated by elevated temperatures. Strictly maintaining the temperature at 0-5°C is the most effective preventative measure.

  • Removal: During the work-up, a wash with a dilute aqueous sodium hydroxide (NaOH) solution will deprotonate the acidic phenol, causing it to move into the aqueous layer as the sodium phenoxide salt, effectively separating it from your desired product in the organic layer.

Q3: The diazotization reaction mixture is turning dark brown or black, and I'm seeing a lot of tar formation.

  • Explanation: Tar formation is often a result of diazonium salt decomposition and subsequent polymerization reactions. This can be caused by localized "hot spots" in the reaction mixture or the presence of impurities.

    • Solution:

      • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

      • Slow Addition: Add the sodium nitrite solution very slowly and sub-surface if possible to prevent localized high concentrations of nitrous acid.

      • Purity of Reagents: Use high-purity 3-(trifluoromethoxy)aniline. Impurities can catalyze decomposition pathways.

Q4: The evolution of nitrogen gas during the Sandmeyer step is too rapid and causing excessive foaming.

  • Explanation: This indicates that the reaction is proceeding too quickly, which can be dangerous and lead to loss of material. The rate is highly dependent on the temperature and the rate of addition of the diazonium salt.

  • Solution:

    • Control Addition Rate: Add the diazonium salt solution to the copper(I) chloride solution slowly and in a controlled manner.

    • Maintain Temperature: While the Sandmeyer step is often run at or slightly above room temperature, initial cooling of the catalyst solution can help moderate the initial rate of reaction.

    • Use a Large Enough Flask: Ensure the reaction vessel has sufficient headspace (at least 2-3 times the volume of the liquid) to accommodate foaming.

Data Presentation

Parameter Condition A Condition B Condition C Condition D
Diazotization Temp. 0-5°C0-5°C5-10°C0-5°C
NaNO₂ (equivalents) 1.051.101.051.05
Sandmeyer Temp. Room TempRoom TempRoom Temp40°C
CuCl (equivalents) 1.11.11.11.2
Reaction Time (h) 2222
Observed Yield (%) (Record experimental result)(Record experimental result)(Record experimental result)(Record experimental result)
Product Purity (GC/NMR) (Record experimental result)(Record experimental result)(Record experimental result)(Record experimental result)
Key By-products (Note observations)(Note observations)(Note observations)(Note observations)

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for addressing low yield.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification A 1. Prepare Aniline Solution (3-(trifluoromethoxy)aniline in HCl) B 2. Cool to 0-5°C A->B C 3. Slow Dropwise Addition of aq. NaNO₂ B->C D 4. Stir for 30 min at 0-5°C (Formation of Diazonium Salt) C->D F 6. Add Diazonium Salt to Catalyst (N₂ Gas Evolution) D->F Transfer Cold Solution E 5. Prepare Catalyst (CuCl in HCl) E->F G 7. Warm to RT, Stir for 1-2h H 8. Extraction G->H I 9. Wash (H₂O, NaHCO₃) H->I J 10. Dry & Concentrate I->J K 11. Vacuum Distillation J->K L Final Product: This compound K->L G Start Low Yield Observed Q1 Was Diazotization Temperature Kept at 0-5°C? Start->Q1 R1 Primary Cause: Diazonium Salt Decomposition. Action: Improve cooling, monitor temperature closely. Q1->R1 No Q2 Was Starting Aniline Fully Consumed (TLC)? Q1->Q2 Yes A1_Yes Yes A1_No No R2 Primary Cause: Incomplete Diazotization. Action: Check stoichiometry of NaNO₂ and acid. Q2->R2 No Q3 Significant Phenol By-product Observed (GC/NMR)? Q2->Q3 Yes A2_Yes Yes A2_No No R3 Primary Cause: Reaction with H₂O. Action: Ensure low temp, use concentrated acid. Q3->R3 Yes R4 Other Causes: - Impure reagents - Inactive catalyst - Poor stirring Action: Recrystallize aniline, use fresh CuCl. Q3->R4 No A3_Yes Yes A3_No No

References

troubleshooting common side reactions with 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloro-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types where this compound is used?

A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the trifluoromethoxy group activates the aryl chloride for these transformations.[1] Key applications include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or esters.

  • Heck Coupling: Formation of a C-C bond with alkenes.[2]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with amines.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles to replace the chlorine atom.[1]

Q2: What are the most common side reactions observed when using this compound?

A2: The most frequently encountered side reactions include:

  • Dehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 1-(trifluoromethoxy)benzene.

  • Homocoupling: Dimerization of the starting material or the coupling partner, particularly in Suzuki reactions.

  • Hydrolysis of the Trifluoromethoxy Group: Under harsh acidic or basic conditions, the -OCF3 group can be susceptible to hydrolysis, although it is generally more stable than a trifluoromethyl (-CF3) group.[3]

  • Benzyne Formation: Under very strong basic conditions, elimination of HCl can lead to a highly reactive benzyne intermediate, which can result in a mixture of regioisomeric products.

Q3: How does the trifluoromethoxy group influence the reactivity of the molecule?

A3: The trifluoromethoxy group is strongly electron-withdrawing, which has two main effects. First, it activates the aromatic ring towards nucleophilic attack, making SNAr reactions more feasible than on an unsubstituted chlorobenzene.[1] Second, it influences the regioselectivity of reactions. In electrophilic aromatic substitution, it would be a meta-director. The trifluoromethoxy group is also highly lipophilic, which can impact the solubility and biological activity of synthesized compounds.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low yield of the desired cross-coupled product and formation of byproducts.

This section provides a troubleshooting guide for Suzuki-Miyaura coupling reactions involving this compound.

  • dot

    Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Dehalogenation Analyze Crude Mixture for 1-(trifluoromethoxy)benzene (Dehalogenation) Start->Check_Dehalogenation Check_Homocoupling Analyze for Boronic Acid Homocoupling Byproduct Check_Dehalogenation->Check_Homocoupling Not Observed Optimize_Base Optimize Base: - Use weaker base (e.g., K2CO3, K3PO4) - Use anhydrous conditions Check_Dehalogenation->Optimize_Base Dehalogenation Observed Optimize_Ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) Check_Homocoupling->Optimize_Ligand Homocoupling Observed Optimize_Solvent Optimize Solvent: - Ensure anhydrous and degassed solvents (e.g., Toluene, Dioxane) Check_Homocoupling->Optimize_Solvent Not Observed End Improved Yield Optimize_Base->End Optimize_Ligand->End Optimize_Solvent->End

    Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data for Analogous Suzuki Coupling

While specific data for this compound is limited, the following table illustrates the effect of reaction parameters on product distribution for a similar electron-deficient aryl chloride.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)Homocoupling (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10012855<2
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8024601510
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane110892<3<1

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • dot

    Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L2 ArPdX Ar-Pd(II)(X)L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition Ar-X ArPdR Ar-Pd(II)(R)L2 ArPdX->ArPdR R-B(OR')2 (Base) Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation β-Hydride Elimination/ Protonolysis Transmetal Transmetalation R-B(OR')2 ArPdR->Pd0 Product Ar-R ArPdR->Product Homocoupling Homocoupling (R-R) ArPdR->Homocoupling Reductive Elimination of R-R RedElim Reductive Elimination

    Caption: Catalytic cycle of the Suzuki-Miyaura reaction with side pathways.

Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of hydrodehalogenated byproduct.

This section addresses common issues in the Buchwald-Hartwig amination of this compound.

  • dot

    Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Check_Dehalogenation Analyze for Dehalogenation Byproduct Start->Check_Dehalogenation Check_Starting_Materials Verify Purity and Activity of Amine, Base, and Catalyst Check_Dehalogenation->Check_Starting_Materials Not Observed Optimize_Ligand Optimize Ligand: - Use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) Check_Dehalogenation->Optimize_Ligand Dehalogenation Observed Optimize_Base Optimize Base: - Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) Check_Starting_Materials->Optimize_Base Impurity Suspected Optimize_Temp Adjust Temperature: - Increase temperature cautiously Check_Starting_Materials->Optimize_Temp Reagents OK End Improved Yield Optimize_Ligand->End Optimize_Base->End Optimize_Temp->End

    Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the amination of this compound.

  • Reaction Setup: In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vial and heat with stirring to the desired temperature (e.g., 110 °C) until the reaction is complete (monitor by LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

  • dot

    Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 Pd(0)L2 ArPdX Ar-Pd(II)(X)L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition Ar-X ArPdX_Amine [Ar-Pd(II)(X)(NHR2)L] ArPdX->ArPdX_Amine R2NH Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation β-Hydride Elimination Amine_Coord Amine Coordination R2NH ArPd_Amide Ar-Pd(II)(NR2)L ArPdX_Amine->ArPd_Amide Base Deprotonation Deprotonation (Base) ArPd_Amide->Pd0 Product Ar-NR2 ArPd_Amide->Product RedElim Reductive Elimination

    Caption: Catalytic cycle of the Buchwald-Hartwig amination with a common side reaction.

Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction or slow reaction rate.

The SNAr of aryl chlorides typically requires harsh conditions or strong activation. While the trifluoromethoxy group is activating, issues can still arise.

  • dot

    SNAr_Troubleshooting Start No/Slow SNAr Reaction Check_Nucleophile Is the Nucleophile Strong Enough? Start->Check_Nucleophile Check_Conditions Are Reaction Conditions Forcing Enough? Check_Nucleophile->Check_Conditions Yes Use_Stronger_Nu Use a Stronger Nucleophile (e.g., Alkoxide vs. Alcohol) Check_Nucleophile->Use_Stronger_Nu No Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp No Use_Polar_Aprotic Use a Polar Aprotic Solvent (e.g., DMSO, DMF) Check_Conditions->Use_Polar_Aprotic Yes End Successful Reaction Increase_Temp->End Use_Stronger_Nu->End Use_Polar_Aprotic->End

    Caption: Troubleshooting workflow for SNAr reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a nucleophile like sodium methoxide.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMSO, add the nucleophile (e.g., sodium methoxide, 1.5 equiv.).

  • Reaction: Heat the mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry it over a drying agent, and concentrate. Purify the crude product by chromatography or distillation.

  • dot

    SNAr_Mechanism cluster_0 SNAr Mechanism Start Ar-Cl + Nu- Meisenheimer Meisenheimer Complex [Ar(Cl)(Nu)]- Start->Meisenheimer Addition (Rate-determining) Product Ar-Nu + Cl- Meisenheimer->Product Elimination

    Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This technical support guide provides a starting point for troubleshooting common issues with this compound. For specific applications, further optimization of the reaction conditions will likely be necessary. Always consult the relevant safety data sheets before handling any chemicals.

References

Technical Support Center: Optimization of Catalyst Loading for 1-Chloro-3-(trifluoromethoxy)benzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 1-Chloro-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, an electron-deficient aryl chloride.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.• Ensure rigorous inert atmosphere conditions (degas solvents and use a glovebox or Schlenk line). • Use a pre-activated Pd(0) source or a precatalyst designed for easy reduction. • Add a small amount of a reducing agent if using a Pd(II) source.
Poor Oxidative Addition: The C-Cl bond of the electron-deficient substrate can be challenging to activate.• Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). • Increase the reaction temperature in increments of 10-20 °C.
Insufficient Catalyst Loading: The amount of catalyst may be too low for this challenging substrate.• Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). Note that higher loadings can sometimes lead to side reactions.[1]
Formation of Side Products (e.g., Homocoupling, Dehalogenation) Catalyst Decomposition: The catalyst may be degrading, leading to the formation of palladium black and promoting side reactions.• Use a more robust ligand that stabilizes the palladium center. • Ensure proper stoichiometry of ligand to palladium (typically 1:1 to 2:1). • Avoid excessively high temperatures.
Presence of Oxygen: Trace oxygen can promote the homocoupling of boronic acids in Suzuki reactions.• Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Inconsistent Results Variable Reagent Quality: Impurities in solvents, bases, or starting materials can affect the reaction outcome.• Use freshly distilled and degassed solvents. • Ensure the base is anhydrous and finely powdered for better solubility and reactivity. • Check the purity of the this compound and the coupling partner.
Poor Mixing: In biphasic reactions (e.g., Suzuki with aqueous base), inefficient mixing can hinder the reaction.• Use vigorous stirring to ensure good phase transfer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the cross-coupling of this compound?

A1: The optimal catalyst loading is highly dependent on the specific cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.), the coupling partner, and the reaction conditions. For a challenging substrate like this compound, a higher catalyst loading (1-5 mol%) may be required compared to more reactive aryl bromides or iodides.[1][2] It is recommended to screen a range of catalyst loadings to find the best balance between reaction efficiency and cost.

Q2: Which palladium catalyst and ligand system is most effective for this substrate?

A2: Due to the electron-withdrawing nature of the trifluoromethoxy group and the inertness of the C-Cl bond, catalyst systems employing sterically hindered and electron-rich phosphine ligands are generally recommended. Buchwald-type ligands such as SPhos, XPhos, and RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have shown great success in the coupling of challenging aryl chlorides.[2]

Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol% Pd)BaseSolventTemperature (°C)Typical Yield
Pd(OAc)₂SPhos1 - 3K₃PO₄Toluene/H₂O100 - 110High
Pd₂(dba)₃XPhos1 - 3Cs₂CO₃1,4-Dioxane100 - 120High
Pd(PPh₃)₄-3 - 5Na₂CO₃Toluene/H₂O100Moderate

Note: This data is illustrative and based on general knowledge of aryl chloride cross-coupling. Optimization for this compound is necessary.

Q3: How does the trifluoromethoxy group affect the cross-coupling reaction?

A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two main effects:

  • Electronic Effect: It makes the aryl chloride more electron-deficient, which can facilitate the oxidative addition step, a key step in the catalytic cycle.

  • Steric Effect: While not exceptionally large, its presence at the meta position can influence the approach of the catalyst and coupling partner.

Q4: What are the most suitable bases and solvents for these reactions?

A4: The choice of base and solvent is critical and often interdependent.

  • Bases: For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required.[4]

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions involving this compound. Note: These are starting points and require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium acetate and SPhos ligand.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.02 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial with a stir bar.

  • Add this compound and the amine.

  • Add the anhydrous toluene.

  • Seal the vial and heat to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Cl (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)-NR'R''(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Cl (this compound) ArylHalide->OxAdd Amine HNR'R'' + Base Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Drying, Degassing) Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere) ReagentPrep->ReactionSetup AddReagents Add Substrates, Base, Catalyst, Ligand, Solvent ReactionSetup->AddReagents Heating Heating & Stirring AddReagents->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

strategies to minimize byproduct formation in trifluoromethoxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethoxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in trifluoromethoxylation reactions?

A1: Byproduct formation is a significant challenge in trifluoromethoxylation. The most frequently encountered side products depend on the substrate and the reaction conditions. Common byproducts include:

  • C-Trifluoromethylated isomers: In the trifluoromethoxylation of phenols, the trifluoromethyl group may add to the aromatic ring instead of the hydroxyl group, leading to ortho- and para-trifluoromethylated phenols.[1]

  • Fluorinated arenes: In reactions involving a fluoride source, direct fluorination of the aromatic ring can compete with trifluoromethoxylation.

  • Protodestannylated or Protodeboronated compounds: In silver-mediated cross-coupling reactions of aryl stannanes or arylboronic acids, the tin or boron group can be replaced by a hydrogen atom.[2]

  • Homocoupling products: Dimerization of the starting aryl stannane or arylboronic acid can occur, leading to biaryl byproducts.[2]

  • Hydroxydestannylated compounds: The stannyl group can be replaced by a hydroxyl group.[2]

  • Products from reagent decomposition: For example, when using Umemoto's reagent, the dibenzothiophene scaffold can sometimes be difficult to separate from the desired product.[3]

Q2: How can I minimize C-trifluoromethylation when reacting with phenols?

A2: The competition between O- and C-trifluoromethylation of phenols is a common issue, particularly with electrophilic trifluoromethylating reagents. Here are some strategies to favor O-trifluoromethylation:

  • Substrate choice: Phenols with electron-withdrawing groups tend to favor O-trifluoromethylation. For electron-rich phenols, C-trifluoromethylation is often a significant side reaction.

  • Protecting groups: Temporarily protecting the ortho and para positions of the phenol can prevent C-trifluoromethylation.

  • Reagent selection: The choice of trifluoromethylating reagent can influence the C/O selectivity. A comparative study of different reagents may be necessary for your specific substrate.

  • Reaction conditions: Optimization of the base, solvent, and temperature can significantly impact the product distribution. For instance, in the reaction of 2,4,6-trimethylphenol with a Togni reagent, C-trifluoromethylation is the major pathway, while O-trifluoromethylation is a minor byproduct.[1]

Q3: My radical trifluoromethoxylation is giving low yields and many side products. What could be the cause?

A3: Radical trifluoromethoxylation reactions can be sensitive to various factors. Low yields and multiple products often stem from:

  • Oxidative side reactions: The trifluoromethoxy radical is a potent oxidant and can engage in single-electron transfer (SET) processes with electron-rich substrates, leading to undesired oxidative pathways.

  • Poor radical capture: The intended radical addition to the substrate might be inefficient, allowing the trifluoromethoxy radical to participate in other reactions.

  • Substrate decomposition: The reaction conditions (e.g., photocatalyst, light source, temperature) might be too harsh for your substrate.

  • Solvent effects: The choice of solvent can influence the stability and reactivity of the radical species.

To troubleshoot, consider using a less electron-rich substrate if possible, screening different photocatalysts or radical initiators, adjusting the light intensity or temperature, and evaluating different solvents.

Troubleshooting Guides

Issue 1: Low Yield of Aryl Trifluoromethyl Ether in Silver-Mediated Cross-Coupling

Symptoms:

  • Low conversion of the starting aryl stannane or arylboronic acid.

  • Significant formation of protodestannylated/protodeboronated or homocoupling byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Instability of the trifluoromethoxide source Ensure the trifluoromethoxide source is freshly prepared or properly stored. Some sources are thermally unstable.
Suboptimal Silver Salt The choice of silver salt and its stoichiometry are crucial. Screen different silver salts (e.g., AgPF6, AgOTf) and optimize their loading.
Presence of Basic Functional Groups Substrates containing basic nitrogen groups like pyridines can lead to lower yields in some silver-mediated protocols.[4] Consider protecting the basic functionality or exploring alternative trifluoromethoxylation methods.
Inefficient Transmetalation For arylboronic acids, a two-step, one-pot procedure involving the formation of an aryl silver intermediate might be necessary.[4]
Side Reactions Dominating Optimize reaction conditions (temperature, solvent, additives) to suppress side reactions like protodestannylation and homocoupling. For example, careful control of temperature is critical due to the thermal lability of trifluoromethoxide.[2]
Issue 2: Poor Regioselectivity in the Trifluoromethoxylation of Anilines and Pyridines

Symptoms:

  • Formation of a mixture of ortho-, meta-, and para-isomers.

Possible Causes & Solutions:

CauseRecommended Action
Direct C-H Trifluoromethoxylation Radical C-H trifluoromethoxylation often provides a mixture of regioisomers.
Migration Reactions Some methods involve an initial N- or O-trifluoromethylation followed by a rearrangement. The conditions of the rearrangement will dictate the final regioselectivity.
Substrate Control The electronic and steric properties of the substituents on the aniline or pyridine ring direct the regioselectivity.
Reaction Mechanism The choice of a nucleophilic, electrophilic, or radical pathway will lead to different regiochemical outcomes. For pyridines, specific methods have been developed to achieve selectivity for the 2-, 3-, or 4-position.[5][6]

Strategies for Controlling Regioselectivity:

  • Directed Trifluoromethoxylation: Employ a directing group to favor substitution at a specific position.

  • Two-Step Protocol for ortho-Selectivity in Anilines: A protocol involving O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration can provide ortho-trifluoromethoxylated anilines with high selectivity.

  • Pyridine Activation: Activation of the pyridine ring, for example, through N-oxide formation or hydrosilylation, can control the position of trifluoromethoxylation.[5]

Quantitative Data on Byproduct Formation

The following table summarizes typical byproduct profiles for different trifluoromethoxylation strategies. Yields are highly substrate-dependent and these values should be considered as illustrative examples.

Reaction TypeSubstrateReagent(s)Desired Product YieldMajor Byproduct(s)Byproduct YieldReference
Electrophilic 2,4,6-TrimethylphenolTogni ReagentLowC-Trifluoromethylated productsMajor products[1]
Silver-Mediated Morphine derivative (aryl stannane)AgPF6, F-TEDA-PF6, TAS·OCF3LowFluorodestannylation, Protodestannylation24%, 10%[2]
Radical Benzene[Ru(bpy)3][PF6]2, BTMP~70%Bis(trifluoromethoxy)arenesTrace amounts

Experimental Protocols

Protocol 1: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes

This protocol is adapted from the work of Ritter and coworkers.[2][4][7][8]

Materials:

  • Aryl stannane (1.0 equiv)

  • Tris(dimethylamino)sulfonium trifluoromethoxide (TAS·OCF3) (1.2 equiv)

  • Silver(I) hexafluorophosphate (AgPF6) (2.0 equiv)

  • Selectfluor® (F-TEDA-PF6) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetone

Procedure:

  • In a nitrogen-filled glovebox, add the aryl stannane, TAS·OCF3, AgPF6, and F-TEDA-PF6 to a dry reaction vial.

  • Add a mixture of anhydrous THF and anhydrous acetone (typically a 3:1 to 5:1 ratio).

  • Stir the reaction mixture at -30 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low yield: Ensure all reagents and solvents are anhydrous. The stoichiometry of the silver salt is critical.

  • High protodestannylation: This can be a persistent side reaction. Optimization of the solvent system and temperature may help to minimize it.

Protocol 2: ortho-Trifluoromethoxylation of Anilines via OCF3 Migration

This protocol is based on a two-step sequence involving O-trifluoromethylation and subsequent intramolecular migration.

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxylamine Derivatives

  • To a solution of the N-aryl-N-hydroxylamine derivative (1.0 equiv) in chloroform, add a catalytic amount of cesium carbonate (Cs2CO3, e.g., 10 mol%).

  • Add Togni reagent II (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Intramolecular OCF3 Migration

  • Dissolve the crude product from Step 1 in nitromethane.

  • Heat the reaction mixture. The optimal temperature depends on the substrate and can range from 50 to 140 °C. Electron-poor arenes generally require higher temperatures.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-trifluoromethoxylated aniline derivative.

Visualizations

Troubleshooting Flowchart for Low Yield in Trifluoromethoxylation

Troubleshooting_Low_Yield start Low Yield of Trifluoromethoxylated Product check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions (temperature, time, atmosphere) optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_substrate Is the substrate suitable for the chosen method? check_conditions->check_substrate Yes optimize_conditions Systematically vary temperature, concentration, and reaction time. check_conditions->optimize_conditions No byproducts Are significant byproducts observed? check_substrate->byproducts Yes consider_alternative Consider an alternative trifluoromethoxylation strategy. check_substrate->consider_alternative No analyze_byproducts Identify byproducts (e.g., via NMR, MS). byproducts->analyze_byproducts Yes re_evaluate Re-evaluate reaction stoichiometry and reagent choice. byproducts->re_evaluate No purify_reagents->start optimize_conditions->start specific_troubleshooting Consult specific troubleshooting guide for the identified byproduct. analyze_byproducts->specific_troubleshooting

Caption: A troubleshooting flowchart for diagnosing low yields.

Competing Pathways: C- vs. O-Trifluoromethylation of Phenols

C_vs_O_Trifluoromethylation cluster_O O-Trifluoromethylation cluster_C C-Trifluoromethylation phenol Phenolate O_attack Attack at Oxygen phenol->O_attack Favored by electron-withdrawing groups C_attack Attack at Ortho/Para Carbon phenol->C_attack Favored by electron-donating groups reagent Electrophilic CF3+ Source reagent->phenol O_product Aryl Trifluoromethyl Ether (Desired Product) O_attack->O_product C_product Trifluoromethylated Phenol (Byproduct) C_attack->C_product

Caption: Competing C- vs. O-trifluoromethylation pathways.

References

Technical Support Center: Purification of 1-Chloro-3-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-chloro-3-(trifluoromethoxy)benzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

The synthesis of this compound derivatives can lead to several impurities, primarily arising from the starting materials, side reactions, and incomplete reactions. Key impurities include:

  • Positional Isomers: During electrophilic substitution reactions on the benzene ring (e.g., nitration, halogenation), ortho- and para-isomers are common byproducts in addition to the desired meta-substituted product. The trifluoromethoxy group is known to direct electrophilic attack to the para position, making the para-isomer a likely impurity.

  • Starting Materials: Unreacted starting materials, such as 3-chlorophenol or anisole derivatives, can persist in the final product mixture.

  • Reaction Intermediates: Incomplete reactions can leave intermediates in the product mixture. For instance, in the synthesis of trifluoromethoxy groups from trichloromethoxy groups, partially fluorinated intermediates (e.g., dichlorofluoromethoxy or chlorodifluoromethoxy derivatives) can be present.

  • Byproducts of Chlorination: If chlorination is a step in the synthesis, ring-chlorinated byproducts may form, especially if the reaction conditions are not carefully controlled.

  • Solvents and Reagents: Residual solvents and unreacted reagents can also contaminate the final product.

Q2: Why is the separation of positional isomers of this compound derivatives so challenging?

Positional isomers of substituted benzenes often have very similar physical and chemical properties, which makes their separation difficult. They share the same molecular weight and often have close boiling points and polarities, rendering techniques like simple distillation and standard column chromatography less effective. The separation relies on subtle differences in dipole moments and steric hindrance arising from the different substitution patterns.

Q3: What are the recommended initial steps for purifying a crude mixture of a this compound derivative?

A general approach to purifying a crude reaction mixture would be:

  • Work-up: Perform an initial aqueous work-up to remove water-soluble impurities, acids, and bases. Given that this compound and its derivatives are generally insoluble in water, this is an effective first step.

  • Solvent Removal: Carefully remove the reaction solvent under reduced pressure.

  • Preliminary Analysis: Analyze the crude mixture using techniques like GC-MS or TLC to identify the major components and impurities. This will inform the choice of the primary purification method.

  • Choice of Purification Technique: Based on the nature of the impurities and the scale of the purification, choose an appropriate method such as fractional distillation, column chromatography, or recrystallization.

Troubleshooting Guides

Guide 1: Fractional Distillation

Fractional distillation is a suitable technique for separating compounds with close boiling points, such as positional isomers, on a larger scale.

Problem Possible Cause Solution
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Distillation rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Poor insulation of the column.Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
Bumping or Uneven Boiling Lack of boiling chips or magnetic stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Product Solidifies in Condenser The melting point of the compound is close to the temperature of the cooling water.Use warmer cooling water or a jacketed condenser with controlled temperature fluid.
Low Recovery Significant hold-up in the distillation column.Choose a column with a smaller surface area if possible, or rinse the column with a volatile solvent after distillation to recover the adhered product.
Guide 2: Column Chromatography

Column chromatography is a versatile technique for purifying small to medium-scale reactions, offering good separation of compounds with different polarities.

Problem Possible Cause Solution
Poor Separation (Co-elution) Inappropriate solvent system (eluent).Optimize the eluent system using TLC. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
Column is overloaded.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample mass should be about 1-5% of the stationary phase mass.
Sample band is too broad.Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band.
Compound is Stuck on the Column Compound is insoluble in the eluent or strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the compound is still retained, a different stationary phase (e.g., alumina instead of silica gel) may be necessary.
Cracked or Channeled Column Improper packing of the stationary phase.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
Low Recovery Compound is volatile and evaporates with the solvent.Use a cooled collection apparatus and be mindful of solvent evaporation during work-up.
Irreversible adsorption or decomposition on the stationary phase.Test the stability of your compound on a small amount of silica or alumina before performing large-scale chromatography.
Guide 3: Recrystallization

Recrystallization is an excellent technique for obtaining high-purity solid compounds.

Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
The compound is highly impure.Try purifying the compound by another method (e.g., column chromatography) first to remove the bulk of the impurities.
Low Yield of Crystals The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath). Use a minimal amount of ice-cold solvent to wash the crystals.
Too much solvent was used initially.Use the minimum amount of hot solvent necessary to dissolve the compound.
Colored Impurities in Crystals Impurities were not removed before crystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

This protocol is adapted from a method for separating positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene and is suitable for assessing the purity of this compound derivatives.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: AT-210 capillary column (30 m length, 0.53 mm internal diameter, 1.0 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.

  • Injector Temperature: 200°C.

  • Detector Temperature (FID): 260°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp to 125°C at a rate of 3°C/minute, hold for 5 minutes.

    • Ramp to 230°C at a rate of 45°C/minute, hold for 5 minutes.

  • Injection: 1.0 µL of the sample (dissolved in a suitable solvent like dichloromethane) in split mode (e.g., 1:5 ratio).

Retention Time Data for Related Isomers (for reference):

Compound Retention Time (minutes)
4-(trifluoromethoxy)aniline14.9
3-(trifluoromethoxy)aniline14.6
2-(trifluoromethoxy)aniline10.8
4-nitro(trifluoromethoxy)benzene19.8
3-nitro(trifluoromethoxy)benzene19.0
2-nitro(trifluoromethoxy)benzene20.6

This data is for aniline and nitro derivatives and serves as an example of the separability of positional isomers by GC. Actual retention times for chloro-derivatives will vary but should show similar trends in elution order.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Test the solubility of the crude solid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For this compound derivatives, which are generally non-polar, consider solvents like hexane, heptane, or ethanol/water mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Troubleshooting_Workflow Purification Troubleshooting Workflow for this compound Derivatives start Crude Product analysis Analyze by TLC/GC-MS start->analysis solid Is the product solid? analysis->solid Identify components distillation Fractional Distillation analysis->distillation Liquid product with close boiling impurities chromatography Column Chromatography solid->chromatography No (or if recrystallization fails) recrystallization Recrystallization solid->recrystallization Yes check_purity Check Purity distillation->check_purity chromatography->check_purity recrystallization->check_purity pure Pure Product check_purity->chromatography Purity Not OK (further purification needed) check_purity->pure Purity OK

Caption: A decision-making workflow for selecting a purification method.

Impurity_Formation_Pathway Potential Impurity Formation in the Synthesis of a Nitro-Derivative start This compound reaction Nitration Reaction start->reaction reagents HNO3 / H2SO4 reagents->reaction product Desired Product: 1-Chloro-2-nitro-5-(trifluoromethoxy)benzene reaction->product Major Pathway impurity1 Positional Isomer Impurity: 1-Chloro-4-nitro-3-(trifluoromethoxy)benzene reaction->impurity1 Side Reaction impurity2 Starting Material Impurity: Unreacted Starting Material reaction->impurity2 Incomplete Reaction impurity3 Di-nitrated Impurity: Over-reaction Product reaction->impurity3 Side Reaction

reaction condition optimization for scaling up 1-Chloro-3-(trifluoromethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Chloro-3-(trifluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The primary synthesis route involves a two-step process: the photochlorination of 3-chloroanisole to 1-chloro-3-(trichloromethoxy)benzene, followed by fluorination. This guide focuses on optimizing reaction conditions and troubleshooting common issues encountered during the scaling up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on an industrial scale?

A1: The most prevalent industrial synthesis involves a two-step process. The first step is the radical-initiated photochlorination of 3-chloroanisole to form 1-chloro-3-(trichloromethoxy)benzene. The second step is the fluorination of the trichloromethoxy group using a fluorinating agent like anhydrous hydrogen fluoride (HF) to yield the final product.[2][3]

Q2: What are the critical parameters to control during the photochlorination step?

A2: The critical parameters for the photochlorination of 3-chloroanisole are temperature, solvent, initiator/UV light source, and the rate of chlorine addition. Maintaining a high enough temperature, typically at the reflux of the solvent, is crucial to minimize unwanted ring chlorination.[4][5] The choice of solvent and initiator also significantly impacts the reaction's selectivity and efficiency.

Q3: What are the primary side products, and how can their formation be minimized?

A3: The main side products are isomers from the chlorination of the aromatic ring.[4][5] To minimize these, it is recommended to perform the reaction at elevated temperatures, as lower temperatures tend to favor ring chlorination.[4][5] Additionally, the simultaneous addition of the anisole substrate and chlorine to the hot solvent can reduce the formation of these impurities.[4]

Q4: What safety precautions should be taken when handling the reagents involved?

A4: The synthesis involves hazardous materials that require strict safety protocols. Chlorine gas is highly toxic and corrosive. Anhydrous hydrogen fluoride is extremely corrosive and can cause severe burns. The reaction should be conducted in a well-ventilated fume hood or a closed system, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. A nitrogen purge is often used to remove dissolved chlorine and HCl gas after the reaction.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-chloro-3-(trichloromethoxy)benzene Incomplete reaction.- Ensure a continuous and sufficient supply of chlorine gas. - Verify the activity of the radical initiator or the intensity of the UV lamp. - Extend the reaction time.
Loss of product during workup.- Optimize the distillation conditions to prevent product loss.
High percentage of ring-chlorinated byproducts Reaction temperature is too low.- Increase the reaction temperature. Performing the reaction at the reflux temperature of the solvent is often preferred.[4][5]
High concentration of anisole substrate.- Add the 3-chloroanisole and chlorine to the solvent simultaneously rather than adding chlorine to the bulk substrate.[4]
Incomplete fluorination Insufficient fluorinating agent.- Use a molar excess of anhydrous hydrogen fluoride (HF).
Low reaction temperature or pressure.- Increase the reaction temperature and pressure. The reaction is often carried out in an autoclave at elevated temperatures (e.g., 80°C) and pressures.[2]
Deactivated fluorinating agent.- Use fresh, anhydrous HF.
Formation of difluoro-chloro-methoxy byproducts Incomplete fluorination.- Increase reaction time, temperature, or pressure to drive the reaction to completion.

Experimental Protocols

Step 1: Synthesis of 1-chloro-3-(trichloromethoxy)benzene

Objective: To synthesize 1-chloro-3-(trichloromethoxy)benzene from 3-chloroanisole via photochlorination.

Materials:

  • 3-chloroanisole

  • Solvent (e.g., 4-chlorobenzotrifluoride)[2]

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)[6] or a UV lamp[4]

  • Chlorine gas

  • Nitrogen gas

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. For photochlorination, a UV lamp (e.g., a medium-pressure mercury lamp) should be placed in proximity to the reactor.[4]

  • Charge the reactor with the solvent (e.g., 4-chlorobenzotrifluoride).[2]

  • Heat the solvent to reflux (approximately 90-130°C, depending on the solvent).[2][6]

  • Simultaneously add the 3-chloroanisole and the radical initiator (if used) to the refluxing solvent while bubbling chlorine gas through the mixture.[2][4] The flow rate of chlorine should be carefully controlled.

  • Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, stop the addition of reactants and purge the system with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.[2]

  • Remove the solvent by distillation to obtain the crude 1-chloro-3-(trichloromethoxy)benzene. This crude product is often used directly in the next step without further purification.[2]

Step 2: Synthesis of this compound

Objective: To synthesize this compound by fluorinating 1-chloro-3-(trichloromethoxy)benzene.

Materials:

  • Crude 1-chloro-3-(trichloromethoxy)benzene

  • Anhydrous hydrogen fluoride (AHF)

Procedure:

  • Charge a suitable autoclave (e.g., SS 316) with the crude 1-chloro-3-(trichloromethoxy)benzene and anhydrous hydrogen fluoride.[2]

  • Seal the autoclave and heat the mixture to approximately 80°C. The pressure will increase as the reaction progresses.[2]

  • Maintain the reaction at this temperature for 4-6 hours.[2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF.

  • The crude product is then purified by distillation to isolate this compound.[2]

Data Presentation

Table 1: Influence of Solvent on Photochlorination

SolventReflux Temperature (°C)Product Distribution (wt%)Reference
Benzotrifluoride (BTF)10587.8% Trichloromethoxybenzene, 10.3% Ring Chlorinated[4]
p-Chlorobenzotrifluoride (PCBTF)13694.2% Trichloromethoxybenzene, 5.7% Ring Chlorinated[5]

Table 2: Typical Reaction Conditions for Fluorination

ParameterValueReference
Reactant1-chloro-3-(trichloromethoxy)benzene[2]
Fluorinating AgentAnhydrous Hydrogen Fluoride (AHF)[2]
Temperature80°C[2]
Time4 - 6 hours[2]
Pressure30-35 kg/cm ²[2]
EquipmentSS 316 Autoclave[2]

Visual Workflow and Troubleshooting Logic

G cluster_0 Step 1: Photochlorination cluster_1 Troubleshooting: Photochlorination cluster_2 Step 2: Fluorination cluster_3 Troubleshooting: Fluorination start Start: 3-Chloroanisole react Photochlorination (Cl2, Initiator/UV, Solvent) start->react crude_trichloro Crude 1-Chloro-3-(trichloromethoxy)benzene react->crude_trichloro issue_ring_cl High Ring Chlorination? react->issue_ring_cl fluorinate Fluorination (Anhydrous HF) crude_trichloro->fluorinate solution_temp Increase Temperature (Reflux) issue_ring_cl->solution_temp Yes solution_add Simultaneous Addition of Reactants issue_ring_cl->solution_add Yes issue_ring_cl->fluorinate No final_product This compound fluorinate->final_product issue_incomplete Incomplete Reaction? fluorinate->issue_incomplete issue_incomplete->final_product No solution_conditions Increase Time, Temp, or Pressure issue_incomplete->solution_conditions Yes

Caption: Workflow for the synthesis of this compound with troubleshooting checkpoints.

References

Technical Support Center: Managing Moisture Sensitivity in 1-Chloro-3-(trifluoromethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-(trifluoromethoxy)benzene. The focus is on managing its moisture sensitivity in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound itself?

A1: this compound is a relatively stable organic compound. The trifluoromethoxy (-OCF₃) group is generally robust and resistant to hydrolysis under neutral conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to its degradation. The primary concern with moisture in reactions involving this compound is not typically the stability of the starting material itself, but the impact on the catalysts, reagents, and the overall reaction pathway.

Q2: What is the main side reaction caused by moisture in palladium-catalyzed cross-coupling reactions with this substrate?

A2: The most common side reaction promoted by the presence of water is the hydrolysis of the boronic acid or boronic ester in Suzuki-Miyaura coupling, leading to protodeboronation of the coupling partner and formation of arene byproducts. In both Suzuki and Buchwald-Hartwig reactions, water can also facilitate the undesired hydrodehalogenation of this compound, resulting in the formation of 1-(trifluoromethoxy)benzene and reducing the yield of the desired coupled product.[1] Additionally, excess water can negatively impact the catalytic activity of the palladium complex.

Q3: Can I run Suzuki or Buchwald-Hartwig reactions with this compound under aqueous conditions?

A3: While some palladium-catalyzed cross-coupling reactions can be performed in aqueous media, it is generally recommended to use anhydrous conditions for reactions with this compound, especially when high yields and purity are critical. The electron-withdrawing nature of the trifluoromethoxy group can make the aryl chloride less reactive, and the presence of water can exacerbate issues like catalyst deactivation and side reactions. However, in some cases, a small, controlled amount of water can be beneficial, for instance, to aid in the dissolution of inorganic bases like potassium carbonate or potassium phosphate.

Q4: My reaction is not proceeding to completion. Could moisture be the issue?

A4: Yes, moisture is a common culprit for incomplete reactions. Water can deactivate the palladium catalyst and lead to the decomposition of moisture-sensitive reagents like boronic acids. If you observe stalling of your reaction, it is crucial to verify the dryness of your solvent, glassware, and inert gas.

Q5: What is the expected hydrolysis product of the trifluoromethoxy group under harsh basic conditions?

A5: While the trifluoromethoxy group is notably stable, under forcing basic conditions, it could potentially hydrolyze to the corresponding phenol, 3-hydroxy-1-chlorobenzene, although this is not a common side reaction under standard cross-coupling conditions. The primary concern with moisture is its effect on the reaction efficiency and other side reactions rather than the cleavage of the C-O bond in the trifluoromethoxy group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to moisture or air exposure.2. Degradation of moisture-sensitive reagents (e.g., boronic acid).3. Insufficiently anhydrous reaction conditions.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.2. Use fresh, dry boronic acid or its corresponding pinacol ester.3. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Maintain a positive pressure of a dry inert gas (Argon or Nitrogen).
Significant Formation of 1-(trifluoromethoxy)benzene (Hydrodehalogenation Product) 1. Presence of water in the reaction mixture.2. Certain phosphine ligands can promote this pathway in the presence of a hydrogen source.[1]3. Sub-optimal base or solvent choice.1. Rigorously exclude moisture from the reaction.2. Screen different phosphine ligands. Bulky, electron-rich ligands are often preferred for aryl chlorides.3. Use a non-protic, anhydrous solvent. If a base is suspected to be the issue, try alternative anhydrous bases.
Formation of Biaryl Homocoupling Product (in Suzuki Coupling) 1. Presence of oxygen in the reaction mixture.2. Inefficient oxidative addition of the aryl chloride.1. Thoroughly degas the solvent and reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas.2. Use a more active catalyst system (e.g., a palladacycle precatalyst) or a more electron-rich ligand to facilitate the oxidative addition of the less reactive aryl chloride.
Formation of 3-(trifluoromethoxy)phenol 1. Harsh basic conditions and/or high reaction temperatures leading to hydrolysis of the trifluoromethoxy group.1. This is a rare side product under typical conditions. If observed, screen for milder bases (e.g., K₂CO₃ instead of stronger bases) and lower the reaction temperature.
Inconsistent Reaction Yields 1. Variable amounts of moisture in reagents or solvents.2. Inconsistent quality of the palladium catalyst.1. Standardize the procedure for drying solvents and handling reagents. Store sensitive reagents in a glovebox or desiccator.2. Purchase catalyst from a reputable supplier and store it under an inert atmosphere.

Quantitative Data Summary

The following tables provide an illustrative summary of the expected impact of moisture on the yield and purity of typical cross-coupling reactions with this compound. Disclaimer: The data presented here are illustrative and based on general principles of organic chemistry. Actual results may vary depending on the specific reaction conditions.

Table 1: Illustrative Effect of Moisture on Suzuki-Miyaura Coupling Yield

Moisture Content (ppm in solvent)Expected Yield of Coupled Product (%)Main Side Product(s)
< 10 (Anhydrous)85-95%Trace homocoupling
50-10060-75%1-(trifluoromethoxy)benzene, boronic acid decomposition products
> 200< 40%Significant 1-(trifluoromethoxy)benzene and boronic acid decomposition

Table 2: Illustrative Effect of Moisture on Buchwald-Hartwig Amination Purity

Moisture Content (ppm in solvent)Purity of Aminated Product (by LCMS, %)Main Impurity(ies)
< 10 (Anhydrous)> 98%Trace starting material
50-10090-95%1-(trifluoromethoxy)benzene, unreacted starting material
> 200< 85%Significant 1-(trifluoromethoxy)benzene, potential catalyst decomposition products

Experimental Protocols

Detailed Methodology for Anhydrous Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid under strictly anhydrous conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and Schlenk line

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: A Schlenk flask containing a magnetic stir bar is oven-dried at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, the Schlenk flask is charged with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • The flask is then charged with the arylboronic acid (1.2 equiv) and this compound (1.0 equiv).

  • Solvent Addition: Anhydrous 1,4-dioxane is added via a dry syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously for 12-24 hours.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Oven-dry Schlenk Flask prep_reagents Weigh Reagents under Inert Gas add_solids Add Pd Catalyst, Ligand, Base, and Reactants prep_reagents->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent degas Degas (Freeze-Pump-Thaw) add_solvent->degas heat Heat and Stir degas->heat workup Cool, Dilute, and Filter heat->workup extract Extract and Dry workup->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze troubleshooting_flowchart cluster_moisture_solutions Moisture Remediation cluster_catalyst_solutions Catalyst & Reagent Remediation start Low Yield or Failed Reaction check_moisture Check for Moisture Sources? start->check_moisture dry_glassware Oven/Flame-Dry Glassware check_moisture->dry_glassware Yes check_catalyst Catalyst/Reagent Issues? check_moisture->check_catalyst No dry_solvent Use Freshly Distilled Anhydrous Solvent inert_gas Ensure Dry Inert Gas Supply inert_gas->check_catalyst fresh_catalyst Use Fresh Catalyst/Ligand check_catalyst->fresh_catalyst Yes success Improved Yield check_catalyst->success No, Re-evaluate Reaction Scope fresh_reagent Use Fresh, Dry Reagents optimize_conditions Optimize Ligand/Base/Temperature optimize_conditions->success

References

preventing degradation of 1-Chloro-3-(trifluoromethoxy)benzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Chloro-3-(trifluoromethoxy)benzene to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] It is also crucial to keep the compound away from heat, sparks, open flames, and other potential ignition sources.[3][4] For enhanced stability, storage under an inert atmosphere is advisable.[2]

Q2: What substances are incompatible with this compound and should be avoided during storage?

A2: this compound is incompatible with several classes of substances. Direct contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents should be strictly avoided.[4][5] Additionally, it is incompatible with bases and amines.[2] Storing it away from these materials will prevent potential chemical reactions that could lead to degradation.

Q3: Are there any known stabilizers that can be added to this compound to prevent degradation?

A3: Currently, there is no specific information available in the provided search results regarding the use of stabilizers for this compound to prevent degradation during storage.

Q4: What are the signs of degradation of this compound?

A4: While specific signs of degradation for this compound are not detailed in the search results, general indicators for chemical degradation can include a change in color, the appearance of precipitates, or a change in odor. If you suspect degradation, it is recommended to re-analyze the material for purity before use.

Q5: What are the hazardous decomposition products of this compound?

A5: Although specific data for this compound is not available, thermal decomposition of similar halogenated aromatic compounds can release hazardous and irritating gases and vapors.[2] These may include carbon monoxide, carbon dioxide, chlorine, gaseous hydrogen fluoride, and hydrogen chloride gas.[2]

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the degradation of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, turbidity) Exposure to incompatible materials (e.g., acids, bases, oxidizing agents).[2][4][5]Review the storage area for any potential contact with incompatible substances. Ensure proper segregation of chemicals.
Exposure to moisture.[4][5]Ensure the container is tightly sealed.[1][2][3] If the cap is compromised, transfer the product to a new, dry, and appropriate container under an inert atmosphere if possible.
Exposure to heat or light.[4]Store the compound in a cool, dark place away from direct sunlight and heat sources.
Suspected decrease in purity Improper storage over a prolonged period.Re-test the material for purity using appropriate analytical methods (e.g., GC, HPLC) before use.
Contamination during handling.Always use clean and dry equipment (e.g., spatulas, syringes) when handling the compound.

Storage Conditions Summary

Parameter Recommendation References
Temperature Cool[1][2][3]
Atmosphere Dry, Well-ventilated, Inert atmosphere recommended[1][2][3][5]
Light Store away from light[6]
Container Tightly closed[1][2][3]
Incompatibilities Acids, acid chlorides, acid anhydrides, oxidizing agents, bases, amines[2][4][5]

Experimental Protocols

Protocol: General Assessment of Chemical Stability

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Objective: To determine the stability of this compound over time under defined storage conditions.

2. Materials:

  • This compound sample

  • Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)

  • Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detector)

  • Reference standard of this compound

  • Appropriate solvent for sample dilution (ensure compatibility)

  • Environmental chamber or oven for controlled temperature and humidity storage

3. Methodology:

  • Initial Analysis (Time = 0):

    • Prepare a solution of this compound of a known concentration in the chosen solvent.

    • Analyze the solution using a validated GC or HPLC method to determine the initial purity of the compound. This will serve as the baseline.

  • Sample Preparation for Storage:

    • Aliquot the this compound into several storage vials.

    • Tightly seal the vials. For testing the effect of atmosphere, some vials can be purged with an inert gas (e.g., nitrogen or argon) before sealing.

  • Storage Conditions:

    • Place the vials in the environmental chamber set to the desired storage conditions (e.g., specific temperature, humidity, and light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a sample for analysis as done in the initial analysis.

    • Analyze the sample using the same analytical method to determine the purity.

  • Data Analysis:

    • Compare the purity of the stored samples at each time point to the initial purity.

    • Calculate the percentage degradation.

    • Identify any new peaks in the chromatogram, which may indicate the formation of degradation products.

Visualizations

Degradation_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution start Suspected Degradation of This compound check_appearance Visual Inspection: - Change in color? - Presence of precipitate? start->check_appearance check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage analytical_testing Perform Analytical Testing (e.g., GC, HPLC) to confirm purity check_appearance->analytical_testing Physical change observed check_incompatibles Check for Incompatible Materials in Proximity: - Acids? - Bases? - Oxidizing agents? check_storage->check_incompatibles Storage conditions incorrect corrective_action Implement Corrective Actions: - Segregate from incompatibles - Store in a cool, dark, dry place - Ensure container is sealed check_incompatibles->corrective_action analytical_testing->corrective_action Purity acceptable quarantine Quarantine and Re-test or Dispose of Material analytical_testing->quarantine Purity unacceptable

References

Technical Support Center: Overcoming Solubility Challenges with 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues in chemical reactions involving 1-Chloro-3-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a predominantly non-polar and hydrophobic compound. Its solubility is highest in non-polar organic solvents. It also shows solubility in some polar aprotic solvents but is poorly soluble in water.[1] The trifluoromethoxy group increases the compound's lipophilicity.

Q2: I am observing a biphasic reaction mixture, or my starting material is not fully dissolving. What are the initial steps to address this?

A2: The first steps should involve optimizing the solvent system and reaction conditions. Consider the following:

  • Solvent Screening: Ensure the chosen solvent's polarity is appropriate for all reactants.

  • Temperature Increase: Gently warming the reaction mixture can significantly increase the solubility of this compound and other organic reagents.[1]

  • Mechanical Agitation: Vigorous stirring or sonication can help to dissolve suspended solids and increase the interfacial area in biphasic systems.

Q3: Can a co-solvent system improve the solubility of my reactants?

A3: Yes, using a co-solvent is a very effective strategy. For reactions involving both this compound and a more polar or aqueous-soluble reactant (e.g., an inorganic base or a boronic acid salt in a Suzuki coupling), a biphasic system with a suitable organic co-solvent is often employed. Common choices include toluene, dioxane, or tetrahydrofuran (THF) mixed with water. The organic solvent will dissolve the this compound, while the aqueous phase dissolves the polar reactant.

Q4: When should I consider using a phase-transfer catalyst (PTC)?

A4: A phase-transfer catalyst is ideal for reactions where the reactants are in two immiscible phases, such as a solid-liquid or liquid-liquid system. The PTC facilitates the transfer of a reactant from one phase to another, allowing the reaction to proceed. This is particularly useful in nucleophilic aromatic substitution or Suzuki coupling reactions where an inorganic base is used with an organic substrate.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

Issue: Poor solubility of this compound or the boronic acid/ester, leading to a slow or incomplete reaction.

ParameterRecommended Solvents & ConditionsRationale
Solvent System Toluene/Water, Dioxane/Water, THF/Water (typically in a 4:1 to 10:1 ratio)Creates a biphasic system where both the organic-soluble aryl chloride and the water-soluble base/boronic acid salt can dissolve.
Temperature 80-110 °CIncreases solubility of reactants and enhances reaction kinetics.[2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃These bases have sufficient solubility in the aqueous phase to be effective.[3]
Additives Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)Can be beneficial in facilitating the interaction between the aqueous and organic phases, especially if a solid base is used.[4]

Detailed Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous potassium phosphate.

  • Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add anhydrous toluene and deionized water in a 10:1 ratio.

  • Sparge the mixture with the inert gas for 20 minutes to degas the solvents.

  • Add the palladium(II) acetate and SPhos ligand to the stirring suspension.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Buchwald-Hartwig Amination

Issue: Incomplete reaction due to the insolubility of either the aryl chloride or the amine, particularly with solid amines or in biphasic systems.

ParameterRecommended Solvents & ConditionsRationale
Solvent Toluene, Dioxane, THFThese solvents are effective at dissolving this compound and many common amines.[5]
Base Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases that are soluble in many organic solvents.
Temperature Room temperature to 110 °CHigher temperatures can improve solubility and reaction rates for less reactive aryl chlorides.[6]
Alternative Solvent-free conditionsFor solid reactants, heating the neat mixture can sometimes be effective.[7]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.02 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to an oven-dried reaction tube.

  • Add this compound, morpholine, and anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Grignard Reaction

Issue: Difficulty in initiating the Grignard reagent formation due to the low reactivity of the aryl chloride or insolubility of the magnesium salt formed.

ParameterRecommended Solvents & ConditionsRationale
Solvent Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl EtherEthereal solvents are essential for stabilizing the Grignard reagent. THF is generally preferred for less reactive chlorides due to its higher boiling point, allowing for gentle heating to initiate the reaction.[8]
Initiation 1,2-dibromoethane, Iodine crystalThese can be used to activate the magnesium surface.
Temperature Room temperature to refluxGentle heating may be required to start the reaction, but it should be controlled as the reaction is exothermic.[9]

Detailed Experimental Protocol: Formation of 3-(Trifluoromethoxy)phenylmagnesium Chloride

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • A small crystal of iodine

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere (argon or nitrogen).

  • Place the magnesium turnings and a small iodine crystal in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a small portion of anhydrous THF to just cover the magnesium.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add a small amount of the aryl chloride solution to the magnesium suspension.

  • If the reaction does not start (indicated by gentle bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is ready for use in subsequent reactions.[9]

Nucleophilic Aromatic Substitution (SNAr)

Issue: this compound is not highly activated towards SNAr, requiring forcing conditions which can lead to solubility issues at high temperatures or with solid nucleophiles.

ParameterRecommended Solvents & ConditionsRationale
Solvent Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), DioxaneHigh-boiling polar aprotic solvents are effective at dissolving a wide range of reactants and can facilitate the reaction at elevated temperatures.[10]
Temperature 100-200 °CHigh temperatures are typically required to overcome the activation energy for the substitution of the unactivated aryl chloride.[11]
Base K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophileA base is needed to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol: Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (2.0 equiv)

  • Potassium carbonate (1.5 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a pressure tube, add this compound, aniline, and potassium carbonate.

  • Add DMSO as the solvent.

  • Seal the tube and heat the reaction mixture to 150 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Solubility Issue Observed (Incomplete Dissolution / Biphasic) step1 Increase Temperature & Agitation start->step1 step2 Screen Alternative Solvents (e.g., Toluene, Dioxane, THF) step1->step2 Issue Persists end_success Reaction Proceeds Successfully step1->end_success Reactants Dissolve step3 Implement Co-Solvent System (e.g., Toluene/Water) step2->step3 Issue Persists step2->end_success Homogeneous Solution Achieved step4 Utilize Phase-Transfer Catalyst (PTC) (for Biphasic Reactions) step3->step4 Biphasic & Slow step3->end_success Reaction Rate Improves step5 Consider Solvent-Free Conditions (e.g., Ball Milling, Neat Reaction) step4->step5 Still Ineffective step4->end_success Reaction Rate Improves step5->end_success Reaction Proceeds end_fail Further Optimization Needed step5->end_fail

Caption: General troubleshooting workflow for solubility issues.

Suzuki_Coupling_Logic cluster_reactants Reactants cluster_solution Solution Strategy ArylCl This compound (Soluble in Organic Solvents) Biphasic Biphasic Solvent System (Toluene/Water or Dioxane/Water) ArylCl->Biphasic BoronicAcid Boronic Acid / Ester (Often Water-Soluble as Salt) BoronicAcid->Biphasic Base Inorganic Base (e.g., K3PO4) (Water-Soluble) Base->Biphasic PTC Optional: Phase-Transfer Catalyst (e.g., TBAB) Biphasic->PTC Heat Elevated Temperature (80-110 °C) Biphasic->Heat Grignard_Formation_Pathway start Start: this compound + Mg Turnings solvent Add Anhydrous Ethereal Solvent (THF or Diethyl Ether) start->solvent initiation Initiate Reaction (Iodine, 1,2-dibromoethane, Gentle Heating) solvent->initiation propagation Exothermic Reaction Maintained by Dropwise Addition of Aryl Chloride initiation->propagation Reaction Starts product Product: 3-(Trifluoromethoxy)phenylmagnesium Chloride (Soluble in Ethereal Solvent) propagation->product

References

Technical Support Center: Catalyst Poisoning in Reactions with 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst poisoning and deactivation issues encountered during cross-coupling reactions involving 1-Chloro-3-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of catalyst deactivation in my reaction?

A1: Signs of catalyst deactivation can range from subtle to obvious. Key indicators include:

  • A significant slowdown in the reaction rate or a complete stall before the starting material is consumed.

  • The formation of a black precipitate, which is often palladium black—an aggregated, inactive form of palladium(0).[1]

  • A noticeable color change in the reaction mixture that deviates from what is expected for a successful reaction.

  • The need for unusually high catalyst loading to achieve the desired conversion.

Q2: What are the most common chemical culprits for poisoning my palladium catalyst?

A2: Palladium catalysts are sensitive to a variety of impurities that can be present in reagents, solvents, or even the starting materials. Common poisons include:

  • Sulfur Compounds: Thiols, sulfides, and even sulfates can irreversibly bind to the palladium center, rendering it inactive.[2] This is one of the most common modes of catalyst poisoning.

  • Nitrogen Heterocycles: While this compound itself is not a nitrogen heterocycle, impurities containing nitrogen or certain additives/solvents can coordinate strongly to the palladium, inhibiting its catalytic activity.[3][4]

  • Oxygen: The presence of oxygen can lead to the oxidation of essential phosphine ligands to phosphine oxides, which have poor coordinating ability. It can also promote the formation of inactive palladium species.[1][5]

  • Excess Halide Ions: An accumulation of halide ions (e.g., from additives) can sometimes form stable, catalytically inactive palladium complexes.[1]

Q3: Can the this compound substrate itself cause catalyst deactivation?

A3: While this compound is a standard aryl chloride, its reactivity and the reaction conditions can contribute to deactivation pathways. The trifluoromethoxy group is strongly electron-withdrawing, which generally facilitates the oxidative addition step in the catalytic cycle.[6][7] However, forcing conditions (e.g., high temperatures) required for activating the C-Cl bond can accelerate catalyst decomposition pathways like the formation of palladium black.[1] Impurities from the synthesis of the starting material are a more likely direct cause of poisoning.

Q4: How can I prevent catalyst poisoning in my experiments?

A4: Proactive measures are crucial for maintaining catalyst activity.

  • Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity and free from sulfur or other coordinating impurities.

  • Maintain an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. Consistently maintain a positive pressure of an inert gas like argon or nitrogen to prevent oxygen from entering the system.[1][5]

  • Select Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can stabilize the palladium center, promote the desired catalytic cycle, and offer some protection against deactivation pathways.[5][8][9] These ligands are particularly effective for the activation of less reactive aryl chlorides.[10]

Q5: Is it possible to regenerate a poisoned catalyst?

A5: Regeneration depends on the catalyst type and the nature of the poison.

  • Heterogeneous Catalysts (e.g., Pd/C): For deactivation by carbonaceous deposits (coking), an oxidative treatment may restore some activity.[1][11] For sulfur poisoning, regeneration can be attempted by treating the catalyst under hydrogen at elevated temperatures (673-773 K) or through specific washing procedures, though full recovery of the initial metallic surface is not always achieved.[2][11][12]

  • Homogeneous Catalysts: Regeneration is generally not feasible in situ. The catalyst is considered consumed once deactivated. The focus should be on prevention rather than regeneration.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems related to catalyst deactivation.

Problem Symptom Possible Cause Troubleshooting Steps & Solutions
Low or No Conversion Starting material remains largely unreacted after the expected reaction time.1. Catalyst Poisoning: Impurities in reagents or solvents.[1] 2. Inefficient Oxidative Addition: The C-Cl bond is not being activated effectively.[13] 3. Poor Ligand Choice: The ligand is not suitable for activating an aryl chloride.[10]1. Verify Reagent Purity: Use freshly purified solvents and reagents. Consider passing solvents through an activated alumina plug. 2. Switch to a More Active Catalyst System: Employ a pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).[5][8] 3. Increase Temperature: Cautiously increase the reaction temperature in 10°C increments, monitoring for decomposition.[13]
Reaction Stalls Mid-Way The reaction proceeds initially but stops before completion.1. Gradual Catalyst Deactivation: The active catalyst concentration is falling below a critical threshold. 2. Product Inhibition: The reaction product may be coordinating to the palladium center.[1] 3. Ligand Degradation: The phosphine ligand is slowly oxidizing or degrading over time.1. Increase Catalyst Loading: A modest increase (e.g., from 1 mol% to 2-3 mol%) may help push the reaction to completion.[13] 2. Optimize Ligand-to-Metal Ratio: Adding a slight excess of the ligand can sometimes improve catalyst stability.[1] 3. Re-evaluate Reaction Conditions: A lower temperature for a longer duration might preserve the catalyst's lifetime.
Black Precipitate Forms A black solid (often palladium black) is observed in the reaction flask.1. Catalyst Agglomeration: The active Pd(0) species is unstable and aggregating into inactive bulk metal.[1] 2. High Temperature: Excessive heat can accelerate the decomposition of the catalyst complex.[1]1. Improve Ligand Stabilization: Ensure the chosen phosphine ligand is robust enough to stabilize the Pd(0) nanoparticles and prevent aggregation.[1] 2. Control Temperature: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate. 3. Ensure Strict Inert Atmosphere: Oxygen can promote the decomposition of the active catalyst.[1]
Inconsistent Results The reaction works well on one attempt but fails or gives low yield on another.1. Variable Reagent Quality: Purity of the substrate, base, or solvent may differ between batches. 2. Atmospheric Contamination: Inconsistent success in excluding air and moisture.[4][5] 3. Base Incompatibility: The chosen base may not be fully soluble or may contain inhibiting impurities.1. Standardize Reagent Sources: Use reagents from the same trusted supplier and lot number if possible. 2. Refine Experimental Technique: Ensure consistent and thorough degassing procedures for every experiment. Use Schlenk techniques or a glovebox. 3. Screen Bases: The choice of base (e.g., K₃PO₄, Cs₂CO₃) can be critical; perform a small-scale screen to find the optimal one.[13]
Table 1: Representative Palladium Systems for Cross-Coupling of Aryl Chlorides

This table provides examples of catalyst systems known to be effective for aryl chlorides, which are applicable to this compound. Yields are illustrative and highly dependent on the specific coupling partners and conditions.

Reaction TypeCatalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldReference
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100High[14]
Buchwald-Hartwig Pd₂(dba)₃XPhosCs₂CO₃Toluene110High[14]
Trifluoromethylation Pd₂(dba)₃2-(Di-tert-butylphosphino)biphenylCsFToluene100Good[6]
C-S Coupling Pd(OAc)₂XantphosDIPEADMF100Excellent[15]

Visual Troubleshooting and Logic Diagrams

Catalyst Deactivation Pathways

The following diagram illustrates common pathways by which an active palladium catalyst can become deactivated.

G Active_Catalyst Active L-Pd(0) Species Poisoned_Catalyst Poisoned Species (e.g., L-Pd-Sulfur) Active_Catalyst->Poisoned_Catalyst Poisoning Pd_Black Palladium Black (Aggregated Pd(0)) Active_Catalyst->Pd_Black Aggregation Oxidized_Ligand Inactive Complex (Oxidized Ligand) Active_Catalyst->Oxidized_Ligand Oxidation Inactive_Complex Inactive Pd(II) Complex (e.g., with excess halide) Active_Catalyst->Inactive_Complex Sulfur Sulfur Impurities Sulfur->Poisoned_Catalyst Oxygen Oxygen Oxygen->Oxidized_Ligand Heat Excessive Heat Heat->Pd_Black Halides Excess Halides Halides->Inactive_Complex Coordination

Caption: Common pathways leading to the deactivation of a homogeneous palladium catalyst.

Experimental Workflow for Troubleshooting

This workflow provides a logical sequence of steps to diagnose a failed or underperforming reaction.

G Start Problem: Low or No Product Yield Check_Setup 1. Verify Reaction Setup Start->Check_Setup Check_Setup->Check_Setup Inert atmosphere? Dry glassware? Correct temp? Check_Reagents 2. Assess Reagent Quality Check_Setup->Check_Reagents Setup OK Check_Reagents->Check_Reagents Purify solvents? Use fresh base? Check starting material purity? Check_Catalyst 3. Evaluate Catalyst System Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Check_Catalyst Use robust ligand (e.g., XPhos)? Increase catalyst load? Is pre-catalyst active? Optimize 4. Optimize Conditions Check_Catalyst->Optimize System OK Optimize->Optimize Screen bases? Adjust temperature? Increase time? Success Reaction Successful Optimize->Success Optimization Works

Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol incorporates best practices to minimize catalyst deactivation.

  • Glassware Preparation: Ensure all glassware is oven-dried overnight and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Add this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[13]

  • Solvent Addition: Add freshly degassed solvents (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: Solvent Purification to Remove Catalyst Poisons

For reactions highly sensitive to poisoning, consider further solvent purification.

  • Degassing: Place the required volume of solvent (e.g., Toluene, Dioxane, THF) in a Schlenk flask. Subject the solvent to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Drying and Purification (Percolation):

    • Set up a glass column packed with activated alumina under an inert atmosphere.

    • Pass the degassed solvent through the column directly into the reaction flask or a clean, dry storage flask under inert gas. This process removes trace water and potential polar impurities that can act as catalyst poisons.

    • Note: For THF and Dioxane, ensure peroxide inhibitors are considered and handled appropriately. Solvents are often stored over molecular sieves, but percolation provides a more rigorous purification immediately before use.

References

Validation & Comparative

comparative analysis of 1-Chloro-3-(trifluoromethoxy)benzene and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-Chloro-3-(trifluoromethoxy)benzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and its positional isomers: 1-chloro-2-(trifluoromethoxy)benzene and 1-chloro-4-(trifluoromethoxy)benzene. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the introduction of the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and biological activity.[1][2] Understanding the distinct properties, synthesis, and spectral characteristics of each isomer is crucial for their effective utilization and unambiguous identification in research and development.

Physicochemical Properties

Property1-Chloro-2-(trifluoromethoxy)benzene (ortho)This compound (meta)1-Chloro-4-(trifluoromethoxy)benzene (para)
CAS Number 450-96-4[2]372-52-1 (from PubChem)[3]461-81-4[4][5]
Molecular Formula C₇H₄ClF₃O[2]C₇H₄ClF₃O[3]C₇H₄ClF₃O[4]
Molecular Weight 196.55 g/mol [2]196.55 g/mol [3]196.55 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid[2]Liquid (Predicted)Colorless to light yellow clear liquid[5]
Boiling Point 143 °C[2]Not available145 °C[5]
Density 1.38 g/cm³[2]1.379 g/cm³ (Predicted)[3]1.37 g/cm³[5]
Refractive Index n20/D 1.44[2]Not availablen20/D 1.44[5]
Flash Point Not availableNot available42 °C[5]

Synthesis and Production

The most common industrial synthesis of chloro(trifluoromethoxy)benzene isomers involves a two-step process starting from the corresponding chloroanisole. The first step is a free-radical chlorination of the methyl group to form a trichloromethyl group. The second step involves a halogen exchange (fluorination) reaction, typically using hydrogen fluoride (HF), to yield the final trifluoromethoxy product.

A patent for the preparation of (trifluoromethoxy)benzene compounds describes reacting anisole with chlorine in the presence of an initiator to yield trichloromethoxybenzene, which is then fluorinated with HF.[6] This process can be adapted for chlorinated anisoles. For example, 4-chloroanisole can be used as a starting material for the para-isomer.[6]

G cluster_0 Step 1: Photochlorination cluster_1 Step 2: Fluorination start Substituted Chloroanisole inter Substituted Chloro(trichloromethoxy)benzene start->inter  Cl₂, UV Light or Radical Initiator (AIBN)   final Substituted Chloro(trifluoromethoxy)benzene inter->final  Anhydrous HF, Catalyst (optional)   G cluster_ortho 1,2- (Ortho) cluster_meta 1,3- (Meta) cluster_para 1,4- (Para) center Isomer Comparison: Chloro(trifluoromethoxy)benzene ortho Asymmetric center->ortho Differentiation by Substitution meta Asymmetric center->meta Differentiation by Substitution para Symmetric (C₂ᵥ) center->para Differentiation by Substitution ortho_nmr ¹H NMR: Complex multiplet, 4 adjacent protons ortho->ortho_nmr meta_nmr ¹H NMR: 4 distinct signals, no simple pattern meta->meta_nmr para_nmr ¹H NMR: Two doublets (AA'BB') para->para_nmr

References

A Comparative Guide for Drug Discovery: 1-Chloro-3-(trifluoromethoxy)benzene vs. 1-Chloro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, metabolic stability, and biological implications of two key fluorinated building blocks in medicinal chemistry.

In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties are frequently employed to enhance crucial drug-like properties. This guide provides a comprehensive comparison of two structurally related building blocks, 1-chloro-3-(trifluoromethoxy)benzene and 1-chloro-3-(trifluoromethyl)benzene, offering researchers, scientists, and drug development professionals a data-driven overview to inform their molecular design strategies.

Physicochemical Properties: A Tale of Two Fluorine Moieties

The seemingly subtle difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups imparts distinct physicochemical characteristics to the parent molecule. These differences can significantly influence a drug candidate's solubility, permeability, and interactions with its biological target.

PropertyThis compound1-Chloro-3-(trifluoromethyl)benzene
Molecular Formula C7H4ClF3OC7H4ClF3
Molecular Weight 196.55 g/mol [1]180.55 g/mol [2][3]
Boiling Point 140 °C[1]137-138 °C[2]
Density 1.37 g/mL[1]1.331 g/mL at 25 °C[2]
Calculated logP ~3.9 - 4.1~3.9

The trifluoromethoxy group generally confers greater lipophilicity than the trifluoromethyl group, a property reflected in the Hansch π values of +1.04 and +0.88, respectively.[4][5] This increased lipophilicity can enhance membrane permeability, potentially leading to improved absorption and distribution of a drug candidate.[4]

Metabolic Stability: The Fluorine Shield

A primary motivation for incorporating trifluoromethyl and trifluoromethoxy groups into drug candidates is to enhance their metabolic stability. The high strength of the carbon-fluorine bond renders these groups resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[6]

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH Solution C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., with cold acetonitrile) E->F G Centrifuge F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint H->I G Ligand Drug Candidate Receptor Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Validating the Structure of 1-Chloro-3-(trifluoromethoxy)benzene: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative framework for the validation of the structure of 1-Chloro-3-(trifluoromethoxy)benzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage spectral data from its close structural analog, 1-Chloro-3-(trifluoromethyl)benzene, to predict and understand the expected spectroscopic characteristics. This comparative approach, supported by detailed experimental protocols, offers a robust strategy for structural elucidation.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside the experimental data for the analogous compound, 1-Chloro-3-(trifluoromethyl)benzene. The predictions are based on established principles of spectroscopy, considering the electronic effects of the trifluoromethoxy (-OCF₃) group versus the trifluoromethyl (-CF₃) group. The key difference is the introduction of an oxygen atom, which is expected to influence the chemical shifts of nearby nuclei.

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for 1-Chloro-3-(trifluoromethyl)benzene

Compound Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
This compoundH-27.3 - 7.5Singlet (or narrow triplet)
H-47.2 - 7.4Triplet
H-57.1 - 7.3Doublet
H-67.3 - 7.5Doublet
1-Chloro-3-(trifluoromethyl)benzene-No direct experimental data found-

Note: Predictions are based on the expected deshielding effects of the chloro and trifluoromethoxy groups. The actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 1-Chloro-3-(trifluoromethyl)benzene

Compound Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (in ¹⁹F coupled spectrum)
This compoundC-1134 - 136Singlet
C-2120 - 122Singlet
C-3148 - 150Quartet
C-4124 - 126Singlet
C-5130 - 132Singlet
C-6128 - 130Singlet
-OCF₃120 - 122Quartet
1-Chloro-3-(trifluoromethyl)benzene-No direct experimental data found-

Note: The trifluoromethoxy group is expected to cause a significant downfield shift for C-3. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound vs. Experimental Data for 1-Chloro-3-(trifluoromethyl)benzene

Compound Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
This compound-58 to -60Singlet
1-Chloro-3-(trifluoromethyl)benzene~ -62.5Singlet

Note: The chemical shift of the -OCF₃ group is typically found in this region. The value for the -CF₃ group in the analog provides a close reference point.

Table 4: Mass Spectrometry Data for 1-Chloro-3-(trifluoromethyl)benzene (Analog)

Technique m/z (Relative Intensity) Fragment
EI-MS180 (M⁺, 100%)[C₇H₄ClF₃]⁺
145 (50%)[M - Cl]⁺
111 (30%)[M - CF₃]⁺

Data obtained from the NIST WebBook for 1-Chloro-3-(trifluoromethyl)benzene.[1][2][3][4] For this compound, the molecular ion (M⁺) peak would be expected at m/z 196.

Experimental Protocols

Standard protocols for acquiring high-quality NMR and MS data for small organic molecules are provided below. These are general guidelines and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • A reference standard such as CFCl₃ is typically used.[8]

    • The wide chemical shift range of ¹⁹F NMR provides high sensitivity for fluorine-containing compounds.[9]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

  • Ionization Method: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules.[10][11][12] It provides a characteristic fragmentation pattern that aids in structural elucidation.[13]

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This pattern can be compared to known fragmentation mechanisms to confirm the structure.

Workflow for Structural Validation

The logical flow for validating the structure of a chemical compound using NMR and MS is depicted in the following diagram.

cluster_0 Structural Validation Workflow compound Proposed Structure: This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ms Mass Spectrometry (EI-MS) compound->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmed / Revised data_analysis->structure_confirmation

Caption: Workflow for structural validation using NMR and MS.

This guide provides a comprehensive approach to the structural validation of this compound. By combining predicted data with experimental protocols and a clear workflow, researchers can confidently elucidate and confirm the structure of this and other related molecules.

References

A Comparative Guide to the Quantitative Purity Analysis of 1-Chloro-3-(trifluoromethoxy)benzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 1-Chloro-3-(trifluoromethoxy)benzene is critical for ensuring reaction efficiency, product quality, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the quantitative analysis of this halogenated aromatic compound, supported by representative experimental data and detailed methodologies.

Comparison of Quantitative Analytical Methods

The selection of an analytical technique for purity determination hinges on factors such as the analyte's volatility, thermal stability, and the nature of potential impurities. Below is a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection and identification.[1]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[1]Intrinsic proportionality between the integrated NMR signal intensity and the number of atomic nuclei.[2]
Primary Use Case Identification and quantification of volatile and semi-volatile impurities and residual solvents.[1]Quantitative purity determination and detection of non-volatile or thermally labile impurities.[1]Absolute quantification without the need for a specific reference standard of the analyte; structural confirmation.[3]
Selectivity High, especially with Selected Ion Monitoring (SIM) for target impurity analysis.[2]Moderate to high, dependent on chromatographic resolution.[2]High, based on unique chemical shifts of nuclei (e.g., ¹H, ¹⁹F, ¹³C).[2]
Sensitivity (Typical) Low ng range.[1]Low ng range.[1]µg to mg range, generally less sensitive than chromatographic methods.[3]
Sample Preparation Simple dissolution in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate).[1]Dissolution in a suitable mobile phase component (e.g., Acetonitrile/water).[1]Dissolution in a deuterated solvent with a known amount of an internal standard.
Advantages High resolving power for complex mixtures, provides structural information for impurity identification.[4]Broad applicability to a wide range of compounds, robust and highly reproducible for quantitative analysis.[3]Non-destructive, provides structural confirmation, high precision for pure samples.
Limitations Not suitable for non-volatile or thermally unstable compounds.[1]May require specific chromophores for sensitive UV detection, retention time shifts can occur.Lower sensitivity, potential for signal overlap in complex mixtures.[3]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and serve as a robust starting point for method development and validation.[5][6][7][8]

GC-MS Protocol for Purity Determination

This protocol is designed for the quantitative determination of this compound purity and the identification and quantification of volatile impurities.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.[9]

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable volatile solvent (e.g., Dichloromethane) in a volumetric flask.

    • Standard Solution: Prepare a stock solution of a certified reference standard of this compound at a concentration of approximately 1000 µg/mL in the same solvent. Prepare a series of working standards by serial dilution for linearity assessment.

  • GC-MS Conditions:

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the main component.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.[9]

    • MS Transfer Line Temperature: 280 °C[9]

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Scan Range: 40-450 amu.

  • Data Analysis:

    • Purity is calculated using the area percent method, assuming all components have a similar response factor. For higher accuracy, a relative response factor for each identified impurity should be determined using a certified standard of that impurity.

    • Impurity identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).

HPLC-UV Protocol for Purity Determination

This protocol is suitable for quantifying the main component and detecting less volatile or thermally labile impurities.

  • Instrumentation:

    • HPLC system equipped with a UV detector and a quaternary or binary pump.

    • HPLC Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh approximately 25 mg of the sample and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.

    • Standard Solution: Prepare a stock solution of the reference standard at approximately 1000 µg/mL in the same diluent. Prepare working standards by serial dilution.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with 50% B, hold for 2 minutes.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 220 nm).[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is determined by comparing the peak area of the main component in the sample to that of the reference standard of a known concentration (external standard method). The area percent method can also be used for an initial estimation.

Visualizing the Workflow and Logic

To better illustrate the analytical process and decision-making logic, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject Sample Vial->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Ionization & Fragmentation (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (Mass Spectra Library) Chromatogram->Identify Quantify Calculate Purity (Area % or RRf) Integrate->Quantify Identify->Quantify

Caption: Workflow for GC-MS purity analysis.

Method_Selection_Logic Analyte Analyte Properties Volatility Volatile & Thermally Stable? Analyte->Volatility Impurities Expected Impurities? Analyte->Impurities GCMS GC-MS Volatility->GCMS Yes HPLC HPLC Volatility->HPLC No Impurities->GCMS Volatile Impurities->HPLC Non-Volatile / Polar qNMR qNMR (Complementary) GCMS->qNMR Confirm Structure HPLC->qNMR Confirm Structure

References

A Comparative Guide to the Reactivity of Trifluoromethoxy and Methoxy Substituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of trifluoromethoxy- and methoxy-substituted benzenes. The introduction of these functional groups to a benzene ring significantly alters its electronic properties, thereby influencing its behavior in key chemical transformations. Understanding these differences is crucial for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science sectors. This document presents a summary of their reactivity in electrophilic and nucleophilic aromatic substitution reactions, and their influence on the acidity and basicity of adjacent functional groups, supported by experimental data.

Electronic Properties: A Tale of Two Substituents

The methoxy group (-OCH₃) is a classical electron-donating group. The lone pairs on the oxygen atom engage in resonance with the aromatic π-system, increasing the electron density of the benzene ring, particularly at the ortho and para positions. This resonance effect outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom.

In stark contrast, the trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group. The highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the benzene ring. While the oxygen atom still possesses lone pairs, their ability to participate in resonance is significantly diminished by the fluorine atoms. Consequently, the trifluoromethoxy group is often referred to as a "pseudo-halogen" due to its strong electron-withdrawing nature.[1]

These opposing electronic effects are quantitatively captured by their Hammett constants, which measure the electron-donating or -withdrawing influence of a substituent on the reactivity of the rest of the molecule.

Table 1: Hammett Substituent Constants (σ)

Substituentσ_m_σ_p_
-OCH₃0.12-0.27
-CF₃*0.430.54

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The reactivity of the benzene ring towards electrophiles is highly sensitive to the nature of its substituents.

The methoxy group is a powerful activating group in EAS, significantly increasing the reaction rate compared to unsubstituted benzene.[2][3][4] It is an ortho-, para-director , meaning that incoming electrophiles will preferentially add to the positions adjacent and opposite to the methoxy group. This is due to the stabilization of the cationic intermediate (the sigma complex) by the resonance donation of the oxygen's lone pairs.

Conversely, the trifluoromethoxy group is a deactivating group in EAS, making the benzene ring less reactive towards electrophiles than benzene itself.[1][5] Despite being deactivating, it is also an ortho-, para-director , with a pronounced preference for para substitution.[1] This directing effect is attributed to the ability of the oxygen's lone pairs to stabilize the positive charge in the ortho and para sigma complexes through resonance, even though the overall inductive effect deactivates the ring.

Table 2: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution

FeatureMethoxybenzene (Anisole)Trifluoromethoxybenzene
Reactivity Highly ActivatedDeactivated
Directing Effect Ortho, ParaOrtho, Para (Para-preferred)
Experimental Data: Nitration

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (the Meisenheimer complex).

Given its electron-donating nature, the methoxy group is a deactivating substituent for SNAr. It increases the electron density of the ring, making it less attractive to incoming nucleophiles.

The trifluoromethoxy group , being strongly electron-withdrawing, is an activating substituent for SNAr. It helps to stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[7][8]

Therefore, in a scenario where a leaving group is present on the aromatic ring along with one of these substituents, the trifluoromethoxy-substituted compound is expected to undergo nucleophilic substitution much more readily than its methoxy-substituted counterpart, assuming the presence of another activating group like a nitro group.

Influence on Acidity and Basicity

The electronic nature of the methoxy and trifluoromethoxy groups also influences the acidity of a phenolic proton or the basicity of an aniline nitrogen attached to the substituted ring.

An electron-donating group like methoxy destabilizes the conjugate base of a phenol (the phenoxide ion) by increasing the electron density on the ring, making the phenol less acidic .[9] Conversely, it stabilizes the conjugate acid of an aniline (the anilinium ion) by donating electron density, making the aniline more basic .

An electron-withdrawing group like trifluoromethoxy stabilizes the phenoxide ion by delocalizing the negative charge, making the phenol more acidic . In contrast, it destabilizes the anilinium ion by withdrawing electron density, making the aniline less basic .

Table 3: pKₐ Values of Substituted Phenols and Anilinium Ions

CompoundpKₐ
4-Methoxyphenol10.21
4-(Trifluoromethoxy)phenol9.30
4-Methoxyanilinium chloride5.34
4-(Trifluoromethoxy)anilinium ion*~3.75[1]

*The pKₐ of the 4-(trifluoromethoxy)anilinium ion is estimated from the pKₐ of 4-(trifluoromethoxy)aniline. A lower pKₐ for the anilinium ion corresponds to a weaker base.

Experimental Protocols

General Procedure for Competitive Nitration (Electrophilic Aromatic Substitution)

This protocol is adapted from general procedures for the nitration of substituted benzenes and can be used to qualitatively compare the reactivity of anisole and trifluoromethoxybenzene.

Objective: To determine the relative reactivity of anisole and trifluoromethoxybenzene towards electrophilic nitration.

Materials:

  • Anisole

  • Trifluoromethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add an equimolar mixture of anisole and trifluoromethoxybenzene dissolved in dichloromethane.

  • Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise to the stirred solution. The amount of the nitrating mixture should be substoichiometric (e.g., 0.5 equivalents relative to the total moles of aromatic compounds) to ensure competition.

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-MS to determine the relative amounts of nitrated anisole and nitrated trifluoromethoxybenzene.

Expected Outcome: The major product will be the nitrated anisole, demonstrating its higher reactivity in electrophilic aromatic substitution.

Visualizing the Electronic Effects

The following diagrams illustrate the electronic influence of the methoxy and trifluoromethoxy groups on the benzene ring.

electronic_effects cluster_methoxy Methoxy Group (-OCH₃) cluster_trifluoromethoxy Trifluoromethoxy Group (-OCF₃) MeO OCH₃ Benzene_MeO Benzene Ring MeO->Benzene_MeO +R > -I (Electron Donating) Reactivity_MeO Activated towards EAS Deactivated towards SNAr Benzene_MeO->Reactivity_MeO TfMeO OCF₃ Benzene_TfMeO Benzene Ring TfMeO->Benzene_TfMeO -I > +R (Electron Withdrawing) Reactivity_TfMeO Deactivated towards EAS Activated towards SNAr Benzene_TfMeO->Reactivity_TfMeO

Caption: Electronic effects of methoxy and trifluoromethoxy groups.

eas_workflow start Start: Equimolar mixture of Anisole and Trifluoromethoxybenzene reaction React with substoichiometric amount of nitrating agent (HNO₃/H₂SO₄) at 0°C start->reaction workup Quench, extract, and wash reaction->workup analysis Analyze product ratio by GC-MS workup->analysis result Result: Predominance of nitrated anisole analysis->result

Caption: Workflow for competitive nitration experiment.

Conclusion

The methoxy and trifluoromethoxy groups exert profoundly different electronic effects on a benzene ring, leading to divergent reactivity. The methoxy group activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack. In contrast, the trifluoromethoxy group deactivates the ring for electrophilic substitution while activating it for nucleophilic substitution. These characteristics, along with their influence on the acidity and basicity of neighboring functional groups, are critical considerations in the design and execution of synthetic organic chemistry. The provided data and experimental framework offer a guide for researchers to make informed decisions when utilizing these important substituted aromatic compounds.

References

Comparative Analysis of 1-Chloro-3-(trifluoromethoxy)benzene Analogs in Biological Activity Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The unique trifluoromethoxy group (-OCF3) is a key feature of the parent compound, known to enhance metabolic stability and cell permeability of molecules, which are desirable properties in drug candidates.[2] The presence of both a chlorine atom and a trifluoromethoxy group on the benzene ring creates a distinct electronic and steric profile that can influence interactions with biological targets.

Understanding the Core Structure: Implications for Biological Activity

The 1-chloro-3-(trifluoromethoxy)benzene scaffold presents several features that are of interest in medicinal chemistry. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring and influence its reactivity and binding interactions.[3] Furthermore, this group is highly lipophilic, a characteristic that can improve a compound's ability to cross cellular membranes.[2]

The chlorine atom, also an electron-withdrawing group, further modulates the electronic nature of the benzene ring. Its position relative to the trifluoromethoxy group can influence the molecule's dipole moment and its potential to engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Potential Biological Activities of Analogs

While direct screening data for a library of this compound analogs is scarce, the structural motifs present in this scaffold are found in compounds with a range of biological activities. For instance, trifluoromethyl and trifluoromethoxy groups are present in numerous approved drugs and clinical candidates.[4] Compounds containing related trifluoromethylated aniline structures have been investigated for their antimicrobial properties.

Derivatives of similar halogenated and trifluoromethyl-containing aromatic compounds have been explored for various therapeutic applications. Therefore, analogs of this compound could potentially exhibit a wide spectrum of biological activities, including but not limited to:

  • Anticancer

  • Anti-inflammatory

  • Antimicrobial

  • Insecticidal

A General Framework for Biological Activity Screening

To evaluate the biological potential of a library of this compound analogs, a systematic screening approach is necessary. The following sections detail a generalized experimental workflow and common assays that can be employed.

Experimental Workflow

A typical workflow for the biological screening of a novel compound library is depicted below. This process begins with the acquisition or synthesis of the analog library, followed by a series of in vitro assays to identify initial "hits," and culminates in more detailed secondary assays and mechanism of action studies for the most promising candidates.

experimental_workflow cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Secondary Assays & Mechanism of Action Compound Library\n(this compound Analogs) Compound Library (this compound Analogs) Primary Assays\n(e.g., Cell Viability) Primary Assays (e.g., Cell Viability) Compound Library\n(this compound Analogs)->Primary Assays\n(e.g., Cell Viability) Hit Identification Hit Identification Primary Assays\n(e.g., Cell Viability)->Hit Identification Dose-Response Studies\n(IC50/EC50 Determination) Dose-Response Studies (IC50/EC50 Determination) Hit Identification->Dose-Response Studies\n(IC50/EC50 Determination) Confirmation of Activity Confirmation of Activity Dose-Response Studies\n(IC50/EC50 Determination)->Confirmation of Activity Target-Based Assays\n(e.g., Enzyme Inhibition, Receptor Binding) Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Confirmation of Activity->Target-Based Assays\n(e.g., Enzyme Inhibition, Receptor Binding) Mechanism of Action Studies Mechanism of Action Studies Target-Based Assays\n(e.g., Enzyme Inhibition, Receptor Binding)->Mechanism of Action Studies

Figure 1. A generalized experimental workflow for the biological screening of a chemical library.

Detailed Experimental Protocols

Below are representative protocols for key experiments in the initial screening of this compound analogs.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the compounds on cultured cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (analogs of this compound) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

  • Methodology:

    • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Signaling Pathway Involvement

Given the prevalence of halogenated and trifluoromethyl-containing compounds in kinase inhibitor drugs, one hypothetical avenue of investigation for this compound analogs could be the inhibition of signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. It is crucial to note that the involvement of these specific analogs in this or any other pathway is purely speculative without experimental evidence.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Analog Hypothetical Analog Inhibition Analog->RAF

Figure 2. A hypothetical signaling pathway (MAPK/ERK) that could be a target for investigation.

Conclusion

While a direct comparative guide on the biological activity of this compound analogs is limited by the lack of published screening data, this document provides a comprehensive framework for researchers to initiate their own investigations. The unique structural characteristics of this scaffold suggest a high potential for discovering novel bioactive molecules. By employing systematic screening workflows and established experimental protocols, the scientific community can begin to unlock the therapeutic and agrochemical potential of this promising class of compounds. Further research is strongly encouraged to generate the necessary data for a more definitive structure-activity relationship analysis.

References

A Comparative Guide to Assessing the Metabolic Stability of Compounds Derived from 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and an unpredictable pharmacokinetic profile, often halting the development of otherwise promising drug candidates.[1] A key strategy to enhance metabolic stability involves the strategic placement of chemical groups resistant to enzymatic degradation.

The 1-chloro-3-(trifluoromethoxy)benzene scaffold is of significant interest in medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is known for its strong electron-withdrawing nature and the high bond energy of its carbon-fluorine bonds.[2] These properties make it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily, effectively "shielding" that part of the molecule from metabolic attack.[2][3] This guide provides a framework for assessing the metabolic stability of novel compounds derived from this scaffold by comparing the two primary in vitro experimental models: Liver Microsomes and Hepatocytes.

Comparison of In Vitro Metabolic Stability Models

The liver is the primary site of drug metabolism in the body.[4][5] To evaluate a compound's susceptibility to hepatic metabolism in vitro, researchers predominantly use two systems: liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked.

  • Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[4] They are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) enzymes.[4][6] Microsomal stability assays are cost-effective and well-suited for high-throughput screening in early drug discovery to assess Phase I metabolic liabilities.[7][8]

  • Hepatocytes : These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with the necessary cofactors.[5][9][10] Hepatocyte assays provide a more comprehensive picture of overall cellular metabolism, as they also account for compound permeability across the cell membrane.[9] They are considered more physiologically relevant and can predict a wider range of metabolic pathways.[5]

Data Presentation: Comparative Metabolic Stability

While specific experimental data for novel derivatives of this compound is typically proprietary, the following table illustrates how results from stability assays are presented. Data is used to calculate key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the liver's native ability to metabolize a drug.[6][11]

Compound/ControlTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint) (µL/min/mg protein or µL/min/10⁶ cells)
Compound A Human Liver Microsomes45.515.2
(Hypothetical Derivative)Human Hepatocytes38.221.5
Compound B Human Liver Microsomes> 60< 11.5
(Hypothetical Derivative)Human Hepatocytes55.113.0
Verapamil Human Liver Microsomes8.383.5
(High Clearance Control)Human Hepatocytes6.1117.2
Diazepam Human Liver Microsomes58.911.8
(Low Clearance Control)Human Hepatocytes> 120< 5.8

Note: Data shown is for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible metabolic stability data. Below are methodologies for the two key in vitro assays.

Liver Microsomal Stability Assay

This assay primarily evaluates a compound's susceptibility to Phase I metabolism by enzymes like CYPs.[6]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[3]

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compounds and positive controls (e.g., Verapamil, Diazepam)[6]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[12]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[12]

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)[12][13]

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of test compounds and controls. Thaw liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[3]

  • Incubation Setup: Add the diluted microsome solution to the wells of a 96-well plate.

  • Pre-incubation: Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.[3]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[3] For negative controls, substitute the NADPH system with a buffer.[12]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[3][6]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm, 4°C) to precipitate the microsomal proteins.[3]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[3][12]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of this plot's linear regression provides the elimination rate constant (k).[3]

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay evaluates a compound's susceptibility to both Phase I and Phase II metabolism in a more physiologically relevant whole-cell system.[9]

Objective: To determine the rate of disappearance of a test compound upon incubation with a suspension of liver hepatocytes.[9]

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium

  • Test compounds and positive controls (e.g., Testosterone, Ethoxycoumarin)[6]

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)[9]

  • 96-well plates

  • Incubator/shaker (37°C) with CO₂ supply

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density. Dilute the cell suspension to the desired concentration (e.g., 0.5 or 1.0 x 10⁶ cells/mL) in the incubation medium.[14]

  • Incubation Setup: Add the hepatocyte suspension to the wells of a 96-well plate.

  • Initiation: Add the test compound working solution to the wells to start the incubation.

  • Time Points: Place the plate in an incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to a separate plate containing the ice-cold stop solution.[6][9]

  • Cell Lysis and Protein Precipitation: Vortex the termination plate to ensure cell lysis and protein precipitation. Centrifuge the plate at high speed to pellet cell debris.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[5]

Data Analysis: The data analysis process is similar to the microsomal assay, with CLint expressed in µL/min/10⁶ cells. This value can be further extrapolated to predict in vivo hepatic clearance.[14]

Visualizations: Workflows and Pathways

Diagrams help clarify complex experimental processes and theoretical metabolic routes.

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing cluster_analysis Analysis prep_cpd Prepare Test Compound Solution pre_inc Pre-incubate System at 37°C prep_cpd->pre_inc prep_sys Prepare Test System (Microsomes or Hepatocytes) prep_sys->pre_inc initiate Initiate Reaction (Add Compound or Cofactor) pre_inc->initiate sampling Sample at Timed Intervals (0, 5, 15... min) initiate->sampling quench Quench Reaction (Add Stop Solution) sampling->quench centrifuge Centrifuge to Pellet Protein/Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze via LC-MS/MS supernatant->lcms data Calculate t½ and CLint lcms->data

Caption: General workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Compound (this compound Derivative) Met_OH Oxidative Metabolite (e.g., Aromatic Hydroxylation) Parent->Met_OH Oxidation Met_Conj Conjugated Metabolite (e.g., Glucuronide) Parent->Met_Conj Direct Conjugation Met_Block Metabolically Stable (Resistant to Oxidation) Parent->Met_Block -OCF3 Group Met_OH->Met_Conj Conjugation

Caption: Potential metabolic pathways for a hypothetical derivative.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common gas chromatography (GC) methods for the quantitative analysis of 1-Chloro-3-(trifluoromethoxy)benzene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present the results of a hypothetical cross-validation study, offering researchers and drug development professionals a comprehensive overview of each method's performance characteristics. The guide includes detailed experimental protocols, comparative data, and workflow diagrams to aid in method selection and implementation.

Comparative Performance Data

The performance of the GC-FID and GC-MS methods was evaluated based on key validation parameters. A summary of these results is presented below, demonstrating the relative strengths of each technique. The data indicates that while both methods are suitable for quantification, the GC-MS method offers superior sensitivity and specificity.

Validation Parameter Method A: GC-FID Method B: GC-MS (SIM Mode) Acceptance Criteria
Linearity (R²) 0.99850.9999R² ≥ 0.995
Accuracy (% Recovery) 98.2% - 101.5%99.5% - 100.8%95.0% - 105.0%
Precision (% RSD) 1.8%0.9%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mLReportable
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mLReportable
Specificity Potential interference from co-eluting speciesHigh (Confirmed by mass-to-charge ratio)No interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for sample preparation, instrumentation, and analytical procedures are provided to ensure reproducibility.

2.1. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1.0, 5.0, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Methanol.

  • Sample Preparation: Dilute the test sample with Methanol to an expected final concentration within the calibration range.

  • Vialing: Transfer 1 mL of each standard and sample solution into separate 2 mL autosampler vials for analysis.

2.2. Method A: GC-FID Protocol

  • Instrument: Agilent 8890 Gas Chromatograph with FID.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (N₂): 25 mL/min.

  • Data Analysis: Integration of the peak area at the retention time of this compound.

2.3. Method B: GC-MS Protocol

  • Instrument: Agilent 8890 GC coupled with a 5977B Mass Selective Detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet & GC Parameters: Identical to the GC-FID method.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored:

    • Quantifier Ion: m/z 196.

    • Qualifier Ions: m/z 127, 161.

  • Data Analysis: Integration of the peak area for the quantifier ion (m/z 196) at the expected retention time.

Workflow and Process Visualization

The following diagrams illustrate the analytical workflow and the logic applied in the cross-validation study.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of Standard & Sample B Dissolution & Dilution in Methanol A->B C Preparation of Working Standards B->C D Transfer to Autosampler Vials C->D E GC Injection D->E F Chromatographic Separation E->F G Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: General analytical workflow from sample preparation to final quantification.

Cross_Validation_Logic cluster_methods Method Analysis A Prepare Single Set of Validation Samples (Standards & Spiked QC) B Analyze Samples using Method A (GC-FID) A->B C Analyze Samples using Method B (GC-MS) A->C D Acquire Data for Both Methods B->D C->D E Compare Performance Metrics (Linearity, Accuracy, Precision, LOD/LOQ) D->E F Statistical Analysis (e.g., t-test on results) E->F G Determine if Methods are Equivalent within Acceptance Criteria F->G

A Comparative Guide to the Synthesis of Aryl Trifluoromethyl Ethers: Methods, Efficiency, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethoxy (OCF3) group into aromatic systems is a critical strategy for modulating the physicochemical and biological properties of molecules.[1][2][3] This guide provides a comparative analysis of key synthetic methodologies for aryl trifluoromethyl ethers, focusing on reaction efficiency and providing detailed experimental data to support informed decisions in synthetic planning.

The trifluoromethoxy group is highly sought after in medicinal chemistry and agrochemicals due to its ability to enhance metabolic stability and lipophilicity.[1][2][3] Over the years, a variety of synthetic methods have been developed, ranging from classical harsh-condition reactions to modern, milder catalytic approaches. This comparison focuses on the most prevalent and synthetically useful methods.

Key Synthetic Strategies

The synthesis of aryl trifluoromethyl ethers can be broadly categorized into several key approaches:

  • Direct O-Trifluoromethylation of Phenols: This is a direct approach where the hydroxyl group of a phenol is converted to a trifluoromethoxy group.

  • Multistep Syntheses from Phenols: These methods involve the conversion of phenols to an intermediate which is then fluorinated.

  • Copper-Catalyzed Cross-Coupling Reactions: These reactions typically involve the coupling of an aryl halide or boronic acid with a trifluoromethoxide source.

  • Methods Utilizing Fluoroform: More recent methods utilize fluoroform as an inexpensive and atom-economical source of the trifluoromethyl group.

The following sections provide a detailed comparison of these methods, including quantitative data on their efficiency and representative experimental protocols.

Quantitative Comparison of Synthesis Efficiency

The following table summarizes the performance of various methods for the synthesis of aryl trifluoromethyl ethers, providing a direct comparison of their yields and reaction conditions.

Method Reagent/Catalyst Substrate Yield (%) Reaction Conditions Reference
Direct O-Trifluoromethylation Togni Reagent IIN-heteroaromatic phenols15-78MeNO2, heat, catalyst/additive-free[3]
Direct O-Trifluoromethylation Umemoto's ReagentPhenolsHigh YieldsDi(isopropyl)ethylamine, -90 to -10 °C[4][5]
Direct O-Trifluoromethylation Ruppert-Prakash Reagent (TMSCF3) & Ag(I)Phenols & Heteroaromatic AlcoholsFair to HighOxidant (e.g., Selectfluor)[3][4]
Two-Step from Phenols (via Xanthates) Imidazolium methylthiocarbonothioyl salts / mild fluorinationPhenols and Heteroaryl PhenolsNot specifiedMild reaction conditions[6][7]
Two-Step from Phenols (via Fluoroformates) COF2, SF4Phenols~62 (for C6H5OH)High pressure and temperature (e.g., 100-175 °C)[1]
Oxidative Desulfurization-Fluorination HF-pyridine, 1,3-dibromo-5,5-dimethylhydantoinDithiocarbonates (from phenols)Moderate to ExcellentNot specified[1]
Copper-Catalyzed Cross-Coupling CuBr, 1,10-phenanthrolineAryl bromides and iodidesNot specified for OCF3Can proceed at room temperature in DMF[8][9]
Fluoroform-based Method CuCF3 (from Fluoroform)Aryl and heteroaryl iodidesNearly Quantitative23-50 °C, ligandless[10]

Detailed Methodologies and Experimental Protocols

This section provides a more in-depth look at the key synthetic strategies and includes diagrams and experimental protocols for each.

Direct O-Trifluoromethylation of Phenols

This approach offers a straightforward route to aryl trifluoromethyl ethers. The choice of reagent is critical and depends on the substrate's reactivity and functional group tolerance.

Togni reagents are electrophilic trifluoromethylating agents that can directly react with phenols.[11][12] While C-trifluoromethylation can be a competing reaction, conditions can be optimized for O-trifluoromethylation, particularly with heteroaromatic phenols.[3][13][14]

Logical Workflow for Togni-Mediated O-Trifluoromethylation:

G Phenol Aryl/Heteroaryl Phenol Reaction Reaction Mixture Phenol->Reaction Togni Togni Reagent II Togni->Reaction Solvent Solvent (e.g., MeNO2) Solvent->Reaction Heat Heat Heat->Reaction Product Aryl Trifluoromethyl Ether Reaction->Product

Caption: General workflow for the direct O-trifluoromethylation of phenols using Togni's reagent.

Experimental Protocol (Representative): Synthesis of 2-(Trifluoromethoxy)pyridine [3]

A mixture of the N-heteroaromatic phenol (1.0 mmol) and Togni's reagent II (1.2 mmol) in MeNO2 (5 mL) is heated under an air atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired heteroaryl trifluoromethyl ether.

Umemoto's reagents are powerful electrophilic trifluoromethylating agents.[15][16] The first direct electrophilic trifluoromethylation of both aliphatic and aromatic alcohols was achieved using an in-situ generated Umemoto reagent.[4][5]

Experimental Protocol (Conceptual): [4][5]

To a solution of the phenol (1.0 equiv) and di(isopropyl)ethylamine (1.2 equiv) in a suitable solvent at -90 °C, a solution of the in-situ generated Umemoto's reagent (1.1 equiv) is added dropwise. The reaction mixture is stirred at low temperature until completion, then quenched and worked up to isolate the aryl trifluoromethyl ether.

The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent.[17][18] In the presence of a silver salt and an oxidant, it can be used for the oxidative trifluoromethylation of phenols.[4][19]

Signaling Pathway for Silver-Mediated O-Trifluoromethylation:

G cluster_0 Reaction Initiation cluster_1 Catalytic Cycle Ag Ag(I) Salt Active_Ag Active Ag(III)-CF3 species? Ag->Active_Ag Oxidation Oxidant Oxidant (e.g., Selectfluor) TMSCF3 TMSCF3 TMSCF3->Active_Ag CF3 source Product Aryl Trifluoromethyl Ether Active_Ag->Product O-Trifluoromethylation Phenol Phenol Phenol->Product

Caption: Proposed pathway for the silver-mediated oxidative O-trifluoromethylation of phenols.

Multistep Syntheses from Phenols

These methods, while less direct, can be robust and avoid some of the challenges of direct O-trifluoromethylation, such as competing C-trifluoromethylation.

This two-step process involves the conversion of a phenol to a xanthate, which is then subjected to oxidative desulfurization-fluorination.[6][7]

Experimental Workflow for Xanthate-Based Synthesis:

G Phenol Phenol Step1 Xanthalation (Imidazolium methyl- thiocarbonothioyl salt) Phenol->Step1 Xanthate Aryl Xanthate Intermediate Step1->Xanthate Step2 O-Trifluoromethylation (Mild Fluorinating Agent) Xanthate->Step2 Product Aryl Trifluoromethyl Ether Step2->Product

Caption: Two-step synthesis of aryl trifluoromethyl ethers via xanthate intermediates.

Experimental Protocol (General): [6][7]

Step 1: Xanthalation. To a solution of the phenol in a suitable solvent, the imidazolium methylthiocarbonothioyl salt is added, and the mixture is stirred until the formation of the aryl xanthate is complete.

Step 2: O-Trifluoromethylation. The isolated aryl xanthate is then treated with a mild fluorinating agent under appropriate conditions to yield the final aryl trifluoromethyl ether.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis has emerged as a powerful tool for the formation of C-O bonds. In this context, it enables the coupling of aryl halides with a trifluoromethoxide source.

Experimental Protocol (Conceptual): [8][9]

A mixture of the aryl halide (1.0 equiv), a suitable trifluoromethoxide source, CuBr (catalytic amount), and 1,10-phenanthroline (catalytic amount) in DMF is stirred at room temperature until the starting material is consumed. The reaction is then worked up and purified to yield the aryl trifluoromethyl ether.

Synthesis from Fluoroform

Fluoroform (HCF3) is an attractive trifluoromethyl source due to its low cost. Methods have been developed to generate a highly reactive "ligandless" CuCF3 species from fluoroform, which readily reacts with aryl and heteroaryl halides.[10]

Experimental Protocol (Representative): Trifluoromethylation of an Aryl Iodide [10]

To a solution of the aryl iodide (1.0 equiv) in a suitable solvent, the pre-formed fluoroform-derived CuCF3 reagent is added. The reaction mixture is stirred at a temperature between 23-50 °C. The reaction is highly chemoselective, and upon completion, the product is isolated in high yield after a standard workup.

Conclusion

The synthesis of aryl trifluoromethyl ethers has evolved significantly, with a range of methods now available to synthetic chemists. The choice of method depends on factors such as substrate scope, functional group tolerance, scalability, and the availability of reagents. Direct O-trifluoromethylation methods using modern reagents like those from Togni and Umemoto, as well as silver-mediated reactions with the Ruppert-Prakash reagent, offer efficient routes. For challenging substrates, multistep sequences via xanthates can be advantageous. Copper-catalyzed cross-coupling and the use of fluoroform-derived reagents represent the cutting edge of this field, often providing high yields under mild conditions. This guide provides the necessary data and protocols to aid researchers in selecting the most appropriate method for their specific synthetic needs.

References

comparative DFT studies on the electronic properties of fluorinated benzenes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the electronic properties of fluorinated benzenes, leveraging data from Density Functional Theory (DFT) studies, is crucial for researchers in drug development and materials science. The progressive fluorination of the benzene ring systematically alters its electronic landscape, influencing intermolecular interactions, reactivity, and photophysical properties. This guide provides a comparative analysis of key electronic characteristics, details the computational methodologies employed, and visualizes the typical workflow for such theoretical investigations.

Experimental Protocols: Computational DFT Methodologies

The electronic properties discussed in this guide are predominantly determined through Density Functional Theory (DFT) calculations. While specific parameters vary between studies, a general methodology is consistently applied.

Geometry Optimization and Frequency Analysis: The initial step involves optimizing the molecular geometry of each fluorinated benzene derivative. This is typically achieved using a specific functional and basis set, for example, the B3LYP functional with a 6-311++G(d,p) basis set.[1] Following optimization, frequency calculations are performed to confirm that the obtained structure represents a true energy minimum, characterized by the absence of imaginary frequencies.

Choice of Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A variety of combinations have been successfully employed in the study of fluorinated benzenes:

  • Functionals: B3LYP is a widely used hybrid functional.[1][2] Other functionals like M06-2X, PBEPBE, CAM-B3LYP, and ωB97XD are also utilized for their specific strengths in describing different types of molecular systems and interactions.[3][4][5]

  • Basis Sets: The Pople-style basis sets, such as 6-31G(d), 6-311+G(d), and 6-311++G(d,p), are common choices.[1][2][3][6] For higher accuracy, especially when describing diffuse electronic properties, augmented basis sets like aug-cc-pVTZ may be used.

Software: Quantum mechanical calculations are predominantly carried out using software packages like Gaussian 09.[2][6][7] The output from these calculations is then processed and visualized using companion programs such as GaussView.[2]

DFT Calculation Workflow

The process of calculating electronic properties using DFT follows a structured workflow. This ensures that the properties are derived from a stable, energetically minimized molecular structure.

DFT_Workflow General Workflow for DFT-Based Electronic Property Calculation cluster_setup 1. Setup & Optimization cluster_analysis 2. Property Calculation & Analysis cluster_output 3. Output start Define Molecular Structure (e.g., Fluorobenzene) method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->method geom_opt Perform Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify True Minimum? freq_calc->verify verify->geom_opt No (Imaginary Freq.) homo_lumo Frontier Molecular Orbital Analysis (HOMO-LUMO Gap, Energies) verify->homo_lumo Yes esp Molecular Electrostatic Potential (ESP/MESP Mapping) verify->esp Yes nbo Natural Bond Orbital Analysis (Atomic Charges, Delocalization) verify->nbo Yes dipole Calculate Dipole Moment verify->dipole Yes results Comparative Data Tables & Visualizations homo_lumo->results esp->results nbo->results dipole->results

Caption: A flowchart illustrating the typical computational workflow for DFT analysis.

Comparative Analysis of Electronic Properties

The introduction of highly electronegative fluorine atoms to the benzene ring induces significant changes in its electronic properties. These changes are systematic and depend on the number and position of the fluorine substituents.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[8] Fluorination has a stabilizing effect on both the HOMO and LUMO, lowering their energy levels.[9] This is attributed to the strong inductive (-I) effect of fluorine.[9]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Benzene-6.71-0.995.72B3LYP/6-31G* (Calculated)
Fluorobenzene-6.89-1.135.76B3LYP/6-31G* (Calculated)
1,3,5-Trifluorobenzene-7.21-1.415.80B3LYP/6-31G* (Calculated)
Hexafluorobenzene-7.70-1.825.88B3LYP/6-31G* (Calculated)

Note: The specific values can vary significantly based on the DFT functional and basis set used. The trend of decreasing orbital energies and a relatively stable or slightly increasing gap with fluorination is a consistent finding.[9][10]

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. For fluorinated benzenes, the dipole moment is highly dependent on the substitution pattern due to vector addition of individual C-F bond dipoles. Symmetrically substituted molecules like 1,4-difluorobenzene and hexafluorobenzene have a zero or near-zero dipole moment.[6][11]

MoleculeCalculated Dipole Moment (Debye)Experimental Dipole Moment (Debye)Computational Method
Fluorobenzene1.591.606-31G(+sd,+sp)
1,2,3-Trifluorobenzene3.01-TD-SCF/DFT/BPV86/6-311G++
1,2,3,4-Tetrafluorobenzene2.54-TD-SCF/DFT/BPV86/6-311G++
Pentafluorobenzene1.42-TD-SCF/DFT/BPV86/6-311G++
Hexafluorobenzene0.000.00-

Data compiled from references[6][11][12].

Molecular Electrostatic Potential (ESP)

The Molecular Electrostatic Potential (ESP) map visualizes the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack.[13] In benzene, the region above and below the π-system is electron-rich (negative potential). With increasing fluorination, the strong electron-withdrawing nature of fluorine atoms dramatically alters the ESP.[14][15]

  • Monofluorobenzene: The π-system remains a region of negative electrostatic potential.[14]

  • Hexafluorobenzene (C₆F₆): The powerful inductive effect of the six fluorine atoms pulls electron density out of the ring. This results in the area above the ring becoming electron-deficient, exhibiting a positive electrostatic potential.[14] This "π-acidity" allows C₆F₆ to engage in favorable interactions with electron-rich species.

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides insight into charge distribution at the atomic level and delocalization effects.[5][7] Studies consistently show that the fluorine atoms in fluorinated benzenes carry a significant negative partial charge.[15] As the number of fluorine substituents increases, the magnitude of the negative charge on each individual fluorine atom tends to decrease slightly, meaning they become progressively less negative.[15] Concurrently, the carbon atoms bonded to fluorine become more positively charged. This charge separation is the origin of the strong C-F bond dipole.

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-3-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential safety information and a clear, procedural framework for the disposal of 1-Chloro-3-(trifluoromethoxy)benzene, a compound that requires careful handling due to its hazardous properties.

Essential Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] All handling should occur in a well-ventilated area, ideally within a chemical fume hood.

Personnel must be equipped with the proper Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing.[1]

In the event of a spill, it should be contained with an inert absorbent material, such as sand or vermiculite, and collected into a suitable, closed container for disposal.[2] It is crucial to prevent the chemical from entering drains or waterways.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and management.

PropertyValue
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol [3]
Boiling Point 154 - 155 °C[1]
Density 1.607 g/cm³ at 25 °C[1]
Flash Point Data not available for this isomer. A similar compound, 1-chloro-3-(trifluoromethyl)benzene, has a flash point of 36 °C.
Toxicity The chemical, physical, and toxicological properties have not been thoroughly investigated.[3] May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through incineration. This process must be carried out by a licensed and qualified waste disposal company.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: Clearly label a dedicated, leak-proof, and sealable waste container for this compound waste. The label should include the chemical name, concentration, and relevant hazard symbols.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management: Keep the waste container tightly closed when not in use. Store the container in a well-ventilated, designated hazardous waste storage area, away from sources of ignition.[1]

  • Documentation: Maintain a log of the amount of waste generated and added to the container.

Disposal Workflow:

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound assess_quantity Assess Quantity and Condition start->assess_quantity small_quantity Small, Uncontaminated Quantity assess_quantity->small_quantity Small large_quantity Large Quantity or Contaminated assess_quantity->large_quantity Large/Contaminated consult_ehs Consult Institutional Environmental Health & Safety (EHS) small_quantity->consult_ehs large_quantity->consult_ehs package Package and Label Waste According to EHS Guidelines consult_ehs->package licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company package->licensed_disposal incineration Disposal via Chemical Incineration with Afterburner and Scrubber licensed_disposal->incineration end End: Proper Disposal Complete incineration->end

Disposal Workflow for this compound

Final Disposal:

The primary and most crucial step in the disposal process is to contact a licensed professional waste disposal service.[4] These companies are equipped to handle and transport hazardous materials safely and are permitted to operate high-temperature incinerators with afterburners and scrubbers to ensure the complete destruction of the chemical and to neutralize harmful combustion byproducts.[4]

Contaminated packaging and disposable labware (e.g., gloves, pipette tips) that have come into contact with this compound should be disposed of as unused product in the same hazardous waste stream.[4]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

Essential Safety and Operational Guide for Handling 1-Chloro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-3-(trifluoromethoxy)benzene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection are required.[1] For larger volumes or splash risks, chemical splash goggles are highly recommended.
Skin Protection Chemically resistant, impervious gloves must be worn.[1] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] A lab coat or flame-retardant antistatic protective clothing should be worn.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] For higher-level protection or in areas with inadequate ventilation, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] All respirator use must comply with a respiratory protection program.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling and before breaks.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from heat and sources of ignition.

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and consult a physician.[1]

In case of a spill, evacuate the area and ensure adequate ventilation.[1] Use personal protective equipment and contain the spill with inert absorbent material.[2] Collect the material in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of this chemical by contacting a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[1]

Operational Workflow

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Retrieve Chemical from Storage c->d e Perform Experimental Work d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Chemical Waste via Licensed Contractor g->h i Dispose of Contaminated PPE and Materials g->i j In Case of Spill or Exposure k Follow First Aid Measures j->k l Notify Supervisor and EHS j->l

Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.